1-(Azidomethyl)-4-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGGJYLHBHSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448727 | |
| Record name | 1-(azidomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-37-9 | |
| Record name | 1-(azidomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 1-(azidomethyl)-4-methoxybenzene from 4-methoxybenzyl chloride. It includes a detailed experimental protocol, a summary of quantitative data, and a depiction of the reaction pathway. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this synthetic transformation.
Introduction
This compound, also known as 4-methoxybenzyl azide, is a valuable building block in organic synthesis. The presence of the azide functional group allows for its participation in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazoles. These triazole-containing compounds have diverse applications in medicinal chemistry and materials science. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where the chloride in 4-methoxybenzyl chloride is displaced by an azide ion.
Reaction Pathway
The synthesis of this compound from 4-methoxybenzyl chloride is a straightforward SN2 reaction. The azide anion, typically from sodium azide, acts as the nucleophile, attacking the benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar benzyl azides and is optimized for the preparation of this compound.[1][2]
Materials:
-
4-Methoxybenzyl chloride
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water, deionized
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl chloride (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add sodium azide (2.0 - 2.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.[2]
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound and analogous compounds.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methoxybenzyl chloride | 1.0 eq. | [2] |
| Sodium Azide | 2.0 - 2.5 eq. | [1][2] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | Anhydrous | [1][2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 12 - 24 hours | [2] |
| Product Yield | ||
| Yield (analogous reactions) | >90% | [3] |
| Characterization | ||
| 1H NMR (400 MHz, CDCl3) | δ 7.28 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 4.30 (s, 2H), 3.85 (s, 3H) | [3] |
| 13C NMR (100 MHz, CDCl3) | δ 159.8, 130.3, 127.4, 114.2, 55.4, 54.8 | [3] |
Safety Considerations
-
4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and can cause skin and eye burns.[4]
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Avoid contact with acids, as this will generate highly toxic hydrazoic acid gas.
-
Organic azides should be handled with care as they are potentially explosive, especially when heated or subjected to shock. It is recommended to work on a small scale and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from 4-methoxybenzyl chloride is a high-yielding and straightforward process. The provided protocol, based on established literature procedures, offers a reliable method for obtaining this versatile synthetic intermediate. The quantitative data and safety information included in this guide are intended to assist researchers in the successful and safe execution of this chemical transformation.
Experimental Workflow
References
An In-depth Technical Guide to 4-Methoxybenzyl Azide: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzyl azide, a versatile organic reagent, plays a significant role in modern chemical synthesis, particularly in the realm of bioconjugation and drug discovery. Its utility stems from the presence of the azide functional group, a key component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides a comprehensive overview of the chemical properties and stability of 4-methoxybenzyl azide, offering critical data and protocols for its safe and effective use in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-methoxybenzyl azide is fundamental to its application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | Information not available | |
| Melting Point | 70-71 °C | [1] |
| Boiling Point | 126 °C at 14 Torr | [1] |
| Density | 1.063 g/cm³ | [1] |
| Solubility | Soluble in various organic solvents. Quantitative data not readily available. |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxybenzyl group, the benzylic protons adjacent to the azide, and the methoxy protons. The aromatic protons would likely appear as two doublets in the aromatic region (δ 6.8-7.3 ppm) due to the para-substitution. The benzylic protons (CH₂) would be a singlet, typically in the range of δ 4.2-4.5 ppm. The methoxy group (CH₃) protons would present as a singlet around δ 3.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 114-160 ppm region, with the carbon attached to the methoxy group being the most deshielded. The benzylic carbon would appear around δ 50-55 ppm, and the methoxy carbon would be observed near δ 55 ppm.
IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum of 4-methoxybenzyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears in the range of 2100-2160 cm⁻¹. Other expected signals include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 163 would be expected. Common fragmentation patterns for benzyl azides involve the loss of dinitrogen (N₂), leading to a significant fragment ion at m/z 135 (M-28). Further fragmentation of the 4-methoxybenzyl cation could also be observed.
Stability and Reactivity
The stability of 4-methoxybenzyl azide is a critical consideration for its storage, handling, and use in chemical reactions.
Thermal Stability
Organic azides are known to be thermally sensitive compounds and can decompose, sometimes explosively, upon heating. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 4-methoxybenzyl azide is not publicly available, it is crucial to handle this compound with care and avoid excessive heating. The decomposition of benzyl azides typically involves the extrusion of dinitrogen gas to form a highly reactive nitrene intermediate.
A logical workflow for assessing thermal stability is outlined below:
Photochemical Stability
Aryl azides are known to be photolabile and can decompose upon exposure to ultraviolet (UV) light. This process also generates a nitrene intermediate. For applications where light exposure is a factor, it is important to protect solutions of 4-methoxybenzyl azide from light. The photochemical decomposition pathway can be a consideration in designing experiments and purification procedures.
Chemical Stability and Compatibility
Organic azides can react with a variety of reagents. It is important to be aware of these potential incompatibilities to ensure safe handling and successful reactions.
-
Acids: Strong acids can protonate the azide group, potentially leading to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. Contact with strong acids should be avoided.
-
Reducing Agents: Azides can be reduced to the corresponding amines by various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation. This reactivity can be utilized for synthetic transformations but must be controlled.
-
Oxidizing Agents: Strong oxidizing agents should be avoided as they can lead to uncontrolled and potentially explosive reactions.
-
Heavy Metals: Contact with heavy metals or their salts can lead to the formation of heavy metal azides, which are often highly sensitive and explosive.
Experimental Protocols
Synthesis of 4-Methoxybenzyl Azide
A common method for the synthesis of 4-methoxybenzyl azide involves the nucleophilic substitution of 4-methoxybenzyl chloride or bromide with sodium azide.
Materials:
-
4-Methoxybenzyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
Dissolve 4-methoxybenzyl chloride in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium azide to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methoxybenzyl azide.
-
The crude product can be purified by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
4-Methoxybenzyl azide is a common reagent for CuAAC reactions. The following is a general protocol for the reaction with a terminal alkyne.
Materials:
-
4-Methoxybenzyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzyl azide and the terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction is often carried out at room temperature.
-
Stir the reaction mixture until completion, which can be monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.
Safety and Handling
Due to the potential hazards associated with organic azides, proper safety precautions must be taken when handling 4-methoxybenzyl azide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Avoid Heat, Friction, and Shock: Organic azides can be sensitive to heat, friction, and shock. Avoid grinding the solid material and protect it from impact.
-
Storage: Store 4-methoxybenzyl azide in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, oxidizing agents, reducing agents, and heavy metals.
-
Disposal: Dispose of any waste containing 4-methoxybenzyl azide according to institutional and local regulations for hazardous chemical waste.
Conclusion
4-Methoxybenzyl azide is a valuable reagent in organic synthesis, particularly for the construction of triazole-containing molecules via click chemistry. A thorough understanding of its chemical properties, stability, and reactivity is essential for its safe and effective application. This guide has provided a consolidated resource of available technical information to aid researchers, scientists, and drug development professionals in their work with this important compound. Further detailed experimental studies on its solubility, thermal decomposition, and toxicological profile would be beneficial to the scientific community.
References
An In-Depth Technical Guide to 1-(Azidomethyl)-4-methoxybenzene: Synthesis, Applications, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(azidomethyl)-4-methoxybenzene, a key building block in synthetic chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the formation of 1,2,3-triazoles. Furthermore, this guide delves into the significance of the resulting triazole compounds in drug discovery, with a specific focus on their role as inhibitors of critical signaling pathways implicated in cancer, such as the MAPK pathway. A detailed experimental protocol for the synthesis of a bioactive triazole derivative is presented, alongside a visualization of the targeted signaling pathway to provide a complete picture from synthesis to biological application.
Compound Identification and Properties
CAS Number: 70978-37-9
Synonyms:
-
4-Methoxybenzyl azide
-
4-(Azidomethyl)anisole
-
Benzene, 1-(azidomethyl)-4-methoxy-
Chemical Structure:
Spectral Analysis of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(azidomethyl)-4-methoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 7.28 | Doublet | 8.6 | Ar-H (2H) |
| 6.95 | Doublet | 8.6 | Ar-H (2H) | |
| 4.30 | Singlet | - | -CH₂-N₃ (2H) | |
| 3.85 | Singlet | - | -OCH₃ (3H) | |
| ¹³C NMR (100 MHz, CDCl₃) | 159.6 | - | - | Ar-C-OCH₃ |
| 129.8 | - | - | Ar-C-H | |
| 127.5 | - | - | Ar-C-CH₂ | |
| 114.2 | - | - | Ar-C-H | |
| 55.4 | - | - | -OCH₃ | |
| 54.7 | - | - | -CH₂-N₃ |
Data sourced from a convergent formal [4+2] cycloaddition study.[1]
Table 2: Predicted Infrared (IR) Absorption Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | 2170 - 2080 | Strong |
| Symmetric stretch | ~1330 | Medium | |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (-CH₂- and -CH₃) | Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1585 and 1500 - 1400 | Medium |
| Ether (Ar-O-CH₃) | Asymmetric C-O-C stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C stretch | 1075 - 1020 | Medium | |
| p-Disubstituted Benzene | C-H out-of-plane bend | 860 - 780 | Strong |
Expected ranges are based on established characteristic infrared absorption frequencies for organic functional groups.[2][3][4][5][6][7][8][9][10]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 164.0818 | 164.0828 |
Data obtained via Electrospray Ionization (ESI).[1]
Experimental Protocols
The following sections outline the generalized procedures for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.
Procedure:
-
Sample Preparation: A small amount of this compound (a colorless liquid) is dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired at 100 MHz. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure for a Liquid Sample:
-
Sample Preparation: A drop of the neat liquid sample, this compound, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum: Aromatics [quimicaorganica.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Safe Handling of 4-Methoxybenzyl Azide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the safety precautions, handling procedures, and chemical properties of 4-methoxybenzyl azide (CAS RN: 70978-37-9). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this versatile chemical reagent responsibly and effectively in a laboratory setting.
Introduction
4-Methoxybenzyl azide is an organic azide that serves as a valuable building block in organic synthesis. It is particularly prominent in the field of bioconjugation and medicinal chemistry, primarily due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] This reaction's high efficiency and specificity make 4-methoxybenzyl azide a key component in the synthesis of a wide array of compounds, including novel therapeutic agents and agrochemicals.[1] However, like all organic azides, it possesses inherent risks that necessitate strict adherence to safety protocols.
Hazard Identification and Safety Precautions
Organic azides are energetic compounds and should be handled with care. The primary hazards associated with 4-methoxybenzyl azide include its potential for explosive decomposition under certain conditions (e.g., heat, shock) and its toxicity.
General Safety Information:
-
Explosion Hazard: Heating may cause an explosion.[2] It is crucial to avoid exposing the compound to high temperatures, friction, or shock.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Accidental ingestion of azides can lead to symptoms such as breathlessness, rapid heart rate, nausea, vomiting, headache, and restlessness within minutes.[2]
-
Irritation: Causes skin and eye irritation.[2] Direct contact with the skin may lead to inflammation, and it can cause damage to the eyes.[2]
-
Incompatibility: Avoid contact with strong acids, and heavy metals, as this can lead to the formation of highly explosive compounds.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 4-methoxybenzyl azide. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves are suitable for incidental contact. For tasks with a higher risk of splashing, consider double-gloving or using heavier-duty gloves.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: When handling the solid form or when there is a risk of aerosolization, a dust mask (e.g., N95) or a respirator may be necessary, depending on the scale of the operation and ventilation conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-methoxybenzyl azide is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 70978-37-9 | [1][3][4][5] |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | Liquid or crystalline powder | [2][4] |
| Melting Point | 70-71 °C | [1][3] |
| Boiling Point | 126 °C at 14 Torr | [1][3] |
| Density | 1.063 g/cm³ | [1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of 4-methoxybenzyl azide and ensuring a safe laboratory environment.
-
Handling:
-
All manipulations should be carried out in a well-ventilated chemical fume hood.[2]
-
Avoid the generation of dust if handling the solid form.[2]
-
Use non-metallic spatulas and equipment to prevent the formation of shock-sensitive metal azides.
-
Grounding and bonding should be used when transferring large quantities to prevent static discharge.
-
Avoid heating the compound unless it is in a dilute solution and behind a blast shield.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[4]
-
The recommended storage temperature is in a refrigerator.[4]
-
Keep the container tightly sealed to prevent contamination.
-
Store away from incompatible materials such as strong acids and oxidizing agents.[2]
-
First Aid Measures
In the event of exposure to 4-methoxybenzyl azide, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-methoxybenzyl azide and its application in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis of 4-Methoxybenzyl Azide from 4-Methoxybenzyl Bromide
This procedure is adapted from a general method for the synthesis of benzyl azides.[6]
Materials:
-
4-Methoxybenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl bromide (1.0 eq.) in DMSO.
-
Carefully add sodium azide (1.5 eq.) to the solution in portions.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (note: this may be exothermic).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxybenzyl azide.
One-Pot Synthesis of a 1,2,3-Triazole via CuAAC Reaction
This protocol describes a one-pot procedure where 4-methoxybenzyl azide is generated in situ from 4-methoxybenzyl bromide and subsequently used in a click reaction with a terminal alkyne.[7]
Materials:
-
4-Methoxybenzyl bromide
-
Sodium azide (NaN₃)
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Cyrene™ (or other suitable solvent)
Procedure:
-
In a reaction vial, dissolve 4-methoxybenzyl bromide (1.15 mmol) and sodium azide (1.3 mmol) in Cyrene™ (2.5 mL).
-
Stir the mixture at 85 °C for 8 hours to form 4-methoxybenzyl azide in situ.
-
Cool the reaction mixture to 30 °C.
-
Add the terminal alkyne (1 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) to the reaction mixture.
-
Stir the reaction at 30 °C for 12 hours.
-
Upon completion, add cold water to precipitate the triazole product.
-
Filter the solid, wash with water, and dry to obtain the purified 1,2,3-triazole.
Visualizations
The following diagrams illustrate the synthesis and a common reaction workflow for 4-methoxybenzyl azide.
Caption: Workflow for the synthesis of 4-methoxybenzyl azide.
Caption: Workflow for a one-pot CuAAC reaction.
Conclusion
4-Methoxybenzyl azide is a valuable reagent in modern organic synthesis, particularly for the construction of complex molecules via click chemistry. However, its energetic nature and toxicity demand a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound to advance their scientific endeavors. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the manufacturer before commencing any work with 4-methoxybenzyl azide.
References
- 1. lookchem.com [lookchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 70978-37-9 | CAS DataBase [m.chemicalbook.com]
- 4. 1-(Azidomethyl)-4-methoxybenzene | 70978-37-9 [sigmaaldrich.com]
- 5. 4-Methoxybenzyl azide | 70978-37-9 [chemicalbook.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
The "Click" Advantage: An In-depth Technical Guide to Click Chemistry with 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001 that emphasizes simplicity, high yields, and the use of reactions that are wide in scope and create only easily removable byproducts. This approach has revolutionized drug discovery, materials science, and bioconjugation by providing a powerful and reliable method for joining molecular building blocks. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex molecules.[4][5][6]
The resulting 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding.[4] The CuAAC reaction is remarkably bioorthogonal, meaning the azide and alkyne functional groups are largely unreactive within complex biological systems, ensuring high specificity when used in bioconjugation.[7]
The Role of 1-(Azidomethyl)-4-methoxybenzene
This compound, also known as 4-methoxybenzyl azide, is a versatile reagent for click chemistry. The presence of the electron-donating methoxy group on the benzyl ring can influence the electronic properties of the azide, potentially affecting reaction kinetics. While extensive quantitative data for this specific azide is not as readily available in the literature as for the more common benzyl azide, its structural similarity allows for its seamless integration into established CuAAC protocols. The methoxy group can also serve as a handle for further functionalization or as a probe to study electronic effects in the resulting triazole products.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole by covalently linking a terminal alkyne and an azide.[4] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2]
Catalytic Cycle
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product and regenerate the copper(I) catalyst.
References
- 1. Click Organocatalysis: Acceleration of Azide-Alkyne Cycloadditions with Mutually Orthogonal Click Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
Role of the methoxy group in 1-(Azidomethyl)-4-methoxybenzene reactivity
An In-depth Technical Guide on the Role of the Methoxy Group in 1-(Azidomethyl)-4-methoxybenzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as p-methoxybenzyl azide (PMB-azide), is a versatile chemical reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzyl azide moiety substituted with a para-methoxy group, makes it an important building block, particularly in the realm of "click chemistry".[1] This guide delves into the crucial role of the methoxy group in modulating the reactivity of PMB-azide, with a focus on its application in the synthesis of complex molecules for drug discovery and development.[2]
The methoxy substituent is prevalent in many natural products and, by extension, in numerous natural product-derived drugs.[2] Medicinal chemists frequently install this group to enhance ligand-target binding, improve physicochemical properties, and optimize ADME (absorption, distribution, metabolism, and excretion) parameters.[2] Understanding the electronic influence of the methoxy group on the reactivity of the azide functional group is paramount for designing efficient synthetic routes and novel therapeutic agents.
Electronic Effects of the Methoxy Group
The reactivity of the azido group in this compound is significantly influenced by the electronic properties of the para-substituent on the benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group. This is due to a combination of two effects:
-
Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. This resonance effect is dominant.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect. However, this effect is weaker than the resonance effect.
The net result is that the para-methoxy group increases the electron density of the benzylic system. This has important implications for the reactivity of the molecule in various reactions, most notably in 1,3-dipolar cycloadditions.
The Hammett Equation
The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[3] It is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
The substituent constant, σ, for a para-methoxy group (σₚ) is approximately -0.27, reflecting its electron-donating nature. A negative σ value signifies that the substituent increases the electron density at the reaction center compared to hydrogen.
Caption: Logical relationship of the Hammett Equation parameters.
Reactivity in 1,3-Dipolar Cycloaddition Reactions
The most prominent reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[4][5][6] This reaction typically involves the cycloaddition of an azide with an alkyne to form a stable 1,2,3-triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed variant of the Huisgen cycloaddition (CuAAC) is widely used due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions.[4][7] The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide.
The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rate. For the azide, the terminal nitrogen atom acts as a nucleophile. An electron-donating group like the para-methoxy group on the benzyl azide can increase the nucleophilicity of the azide, potentially accelerating the reaction. However, the effect can be complex and depends on the specific catalytic system and reaction conditions. For instance, in some CuAAC reactions with specific ligands, the electronic nature of the substituent on the alkyne has been shown to have a minimal effect on the reaction rate.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of 1-(azidomethyl)-4-methoxybenzene in common organic solvents, providing essential data and protocols for its effective use in research and drug development.
This technical guide provides a comprehensive overview of the solubility of this compound, a key reagent in organic synthesis, particularly in the realm of bioconjugation and click chemistry. An understanding of its solubility is critical for reaction setup, purification, and formulation in various research and development applications. This document outlines qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in different solvent systems.
Core Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 70978-37-9 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Refrigerator (2-8 °C) |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and information from commercial suppliers provide valuable insights into its general solubility behavior.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| tert-Butyl methyl ether | Soluble (commercially available as a ~0.5 M solution)[1][2] |
Based on the principle of "like dissolves like," the presence of a polar methoxy group and a polarizable azide group, combined with a nonpolar benzene ring, suggests that this compound will exhibit a range of solubilities in common organic solvents. Its solubility is expected to be higher in moderately polar aprotic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of this compound in a given organic solvent. This method can be adapted for quantitative analysis.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature, 25°C).
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, methanol, ethanol, DMSO, DMF)
-
Analytical balance
-
Small, sealable glass vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis (optional)
Procedure:
-
Solvent Addition: Into a series of labeled vials, add a precise volume (e.g., 1.0 mL) of each organic solvent to be tested.
-
Solute Addition: To each vial, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Equilibration: Securely cap the vials and place them in a constant temperature bath or shaker set to the desired temperature. Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation (Qualitative): After equilibration, visually inspect each vial for the presence of undissolved solute. If the compound has completely dissolved, it is considered soluble at that concentration.
-
Incremental Addition (Semi-Quantitative): For vials where the initial amount dissolved, continue to add small, accurately weighed increments of the solute, with agitation and equilibration after each addition, until undissolved solid remains. The total mass of solute added before saturation is reached provides a semi-quantitative measure of solubility.
-
Quantitative Analysis (Optional): For a precise measurement, carefully draw the supernatant from a saturated solution using a syringe and pass it through a syringe filter to remove any undissolved solids. Dilute a known volume of the filtered, saturated solution with a suitable solvent and analyze by a calibrated GC or HPLC method to determine the exact concentration of the dissolved solute.
Experimental Workflow and Logic
The process of determining the solubility of an organic compound follows a systematic approach, starting with simple qualitative tests and progressing to more rigorous quantitative analysis if required.
References
The Versatility of 1-(Azidomethyl)-4-methoxybenzene in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Key Building Block for Drug Discovery
Abstract
1-(Azidomethyl)-4-methoxybenzene has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its primary utility lies in its azido functional group, which readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the efficient and specific formation of stable 1,2,3-triazole linkages, a scaffold of significant interest in drug design due to its favorable physicochemical properties and ability to mimic peptide bonds. This technical guide provides a comprehensive overview of the synthesis, key applications, and future potential of this compound in the development of novel therapeutic agents.
Introduction
The quest for novel therapeutic agents with high efficacy and specificity is a driving force in medicinal chemistry. A key strategy in this endeavor is the use of versatile building blocks that enable the rapid and efficient synthesis of diverse compound libraries for biological screening. This compound has gained prominence as such a scaffold, primarily due to its suitability for click chemistry. The resulting 1,2,3-triazole-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will delve into the practical aspects of utilizing this compound in a medicinal chemistry context, providing detailed protocols and data to aid researchers in this field.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of a corresponding benzyl halide with an azide salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(Bromomethyl)-4-methoxybenzene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(bromomethyl)-4-methoxybenzene (1 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents) at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 97% | [3] |
| Rf | 0.68 (n-hexane) | [3] |
Applications in Medicinal Chemistry via Click Chemistry
The primary application of this compound in drug discovery is its use in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for creating large and diverse libraries of potential drug candidates.[4]
General Workflow for Triazole Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a triazole-based drug candidate starting from this compound and its subsequent biological evaluation.
Workflow for Triazole Synthesis and Evaluation.
Case Study: Targeting Thymidylate Synthase for Anticancer Activity
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS is a well-established strategy in cancer chemotherapy.[2] Triazole-containing compounds have shown promise as TS inhibitors.[2]
Here, we propose the synthesis and evaluation of a hypothetical TS inhibitor derived from this compound.
3.2.1. Proposed Synthesis of a Triazole-based TS Inhibitor
Synthesis of a Hypothetical TS Inhibitor.
3.2.2. Mechanism of Action: Inhibition of Thymidylate Synthase
The synthesized triazole compound is hypothesized to bind to the active site of thymidylate synthase, preventing the binding of its natural substrate, deoxyuridine monophosphate (dUMP), and thereby inhibiting the synthesis of dTMP. This leads to a depletion of the thymidine pool, disrupting DNA replication and ultimately causing cell death in rapidly dividing cancer cells.
Inhibition of Thymidylate Synthase Pathway.
3.2.3. Quantitative Biological Data (Hypothetical)
Based on similar studies with triazole-based TS inhibitors, the hypothetical compound's activity could be assessed against various cancer cell lines.[2]
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 1.5 |
| HCT-116 (Colon Cancer) | 2.8 |
| HepG2 (Liver Cancer) | 1.9 |
Broader Applications and Future Perspectives
The utility of this compound extends beyond anticancer drug discovery. The 1,2,3-triazole scaffold has been incorporated into compounds with a wide array of biological activities.
-
Antimicrobial Agents: Triazole derivatives have shown potent activity against various bacterial and fungal strains.[2]
-
Antiviral Agents: The triazole ring is a key feature in several antiviral drugs.
-
Enzyme Inhibitors: Besides TS, triazoles have been shown to inhibit other enzymes, such as kinases and proteases.[5]
The modular nature of click chemistry allows for the rapid generation of diverse molecular architectures around the central triazole core. By varying the alkyne coupling partner, a vast chemical space can be explored, increasing the probability of identifying novel bioactive compounds. The continued development of new catalytic systems and bioorthogonal reactions will further expand the toolkit available to medicinal chemists, with this compound remaining a key player in these advancements.
Conclusion
This compound is a highly valuable and readily accessible building block in medicinal chemistry. Its application in click chemistry provides a robust and efficient method for the synthesis of 1,2,3-triazole-containing compounds. These triazole derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of anticancer and antimicrobial drug discovery. The straightforward synthesis of the parent azide, coupled with the versatility of the click reaction, ensures that this compound will continue to be a cornerstone reagent in the development of next-generation therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Thermal Stability and Decomposition of 4-Methoxybenzyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-methoxybenzyl azide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information on the closely related benzyl azide and general principles of aryl azide thermolysis. It covers the anticipated decomposition pathway, potential hazards, and detailed protocols for analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that are crucial for the safe handling and application of this energetic material. This document is intended to serve as a valuable resource for professionals in research and drug development who work with or are considering the use of 4-methoxybenzyl azide.
Introduction
4-Methoxybenzyl azide is an organic azide that finds application in various synthetic procedures, including as a precursor in the formation of amine-containing compounds and in click chemistry reactions. As with many organic azides, a primary concern for its use, particularly on a larger scale, is its thermal stability. Organic azides are known to be energetic materials, capable of rapid and exothermic decomposition upon heating, which can pose a significant safety risk if not properly understood and managed.
The thermal decomposition of azides typically proceeds with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. The nature of the substituents on the organic moiety significantly influences the stability of the azide and the subsequent reactivity of the nitrene. In the case of 4-methoxybenzyl azide, the electron-donating methoxy group on the phenyl ring is expected to influence the electronic structure and, consequently, the thermal behavior of the molecule.
This guide aims to provide a thorough understanding of the thermal properties of 4-methoxybenzyl azide by examining available data on analogous compounds and outlining the standard methodologies for its characterization.
Physicochemical and Thermal Properties
Table 1: Physicochemical Properties of 4-Methoxybenzyl Azide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxybenzyl Azide | C₈H₉N₃O | 163.18 | 70-71[1] | 126 (14 Torr)[1] |
| Benzyl Azide | C₇H₇N₃ | 133.15 | Not reported | 50 (1 Torr) |
| 4-Methoxybenzyloxycarbonyl azide | C₉H₉N₃O₃ | 207.19 | 30-32 | Not applicable |
Table 2: Comparative Thermal Decomposition Data of Representative Organic Azides
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition (ΔHdec, J/g) | Analytical Method |
| 4-Methoxybenzyl Azide | Data not available | Data not available | Data not available | |
| Benzyl Azide | ~342 (Pyrolysis) | - | - | Pyrolysis-Spectroscopy |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine | 159 | - | -1135 | DSC |
| Various Sulfonyl Azides | - | - | ~ -201 (kJ/mol) | DSC |
Note: The decomposition temperature for benzyl azide is from a gas-phase pyrolysis study and may not directly correlate with DSC or TGA onset temperatures.
Thermal Decomposition Pathway
The thermal decomposition of benzyl azides is generally understood to proceed through the formation of a nitrene intermediate. The following section outlines the proposed decomposition pathway for 4-methoxybenzyl azide, based on the established mechanism for benzyl azide.
Nitrogen Extrusion and Nitrene Formation
The initial and rate-determining step in the thermolysis of 4-methoxybenzyl azide is the cleavage of the N-N bond, leading to the extrusion of a molecule of dinitrogen (N₂) and the formation of the corresponding 4-methoxybenzylnitrene. This step is highly exothermic.
Rearrangement of the Nitrene Intermediate
The highly reactive singlet nitrene can undergo rapid rearrangement. For benzylnitrene, the primary rearrangement product is benzenemethanimine. It is anticipated that 4-methoxybenzylnitrene will follow a similar pathway to yield 4-methoxybenzenemethanimine.
Further Decomposition Products
At higher temperatures, the initial rearrangement products can undergo further fragmentation. In the pyrolysis of benzyl azide, hydrogen cyanide (HCN) and benzene have been identified as secondary decomposition products. It is plausible that the decomposition of 4-methoxybenzyl azide could lead to analogous fragments.
Caption: Proposed thermal decomposition pathway of 4-methoxybenzyl azide.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the thermal analysis of 4-methoxybenzyl azide using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These protocols are based on standard practices for energetic materials.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal stability and decomposition energetics of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the onset temperature, peak decomposition temperature, and enthalpy of decomposition (ΔHdec) of 4-methoxybenzyl azide.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Hermetically sealed aluminum or gold-plated copper pans
-
Crimper for sealing pans
-
Analytical balance (microgram sensitivity)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: In a controlled environment (e.g., a fume hood with appropriate safety shielding), accurately weigh 0.5 - 2.0 mg of 4-methoxybenzyl azide into a sample pan.
-
Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition, e.g., 30 °C.
-
Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is beyond the completion of the decomposition event, e.g., 400 °C.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition peak by extrapolating the baseline and the leading edge of the peak.
-
Identify the temperature at the peak maximum.
-
Calculate the enthalpy of decomposition (ΔHdec) by integrating the area under the decomposition peak.
-
Caption: Experimental workflow for DSC analysis of 4-methoxybenzyl azide.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature range and to quantify mass loss events.
Objective: To determine the initial decomposition temperature and the mass loss profile of 4-methoxybenzyl azide.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
-
Sample pans (e.g., platinum or alumina)
-
Analytical balance (microgram sensitivity)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of 4-methoxybenzyl azide into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace and balance with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of around 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where the decomposition is complete, e.g., 500 °C.
-
-
Data Analysis:
-
Plot the percentage of initial mass as a function of temperature.
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs.
-
Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the total mass loss associated with the decomposition event.
-
Safety Considerations
Working with 4-methoxybenzyl azide requires strict adherence to safety protocols due to its potential as an energetic material.
-
Handling: Always handle 4-methoxybenzyl azide in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid friction, impact, and electrostatic discharge.
-
Scale: Perform initial experiments on a small scale (milligrams) to assess its thermal sensitivity before scaling up.
-
Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and heavy metals, as these can catalyze decomposition.
-
Storage: Store 4-methoxybenzyl azide in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
-
Disposal: Dispose of any residual 4-methoxybenzyl azide and contaminated materials in accordance with institutional and regulatory guidelines for hazardous waste.
Conclusion
While specific quantitative data for the thermal stability and decomposition of 4-methoxybenzyl azide are not currently available in the public domain, this guide provides a comprehensive framework for its safe handling and characterization. Based on the behavior of the parent compound, benzyl azide, the primary decomposition pathway is expected to involve the elimination of nitrogen gas and the formation of a nitrene intermediate. The presence of the electron-donating methoxy group may influence the decomposition temperature, and it is imperative that researchers conduct thorough thermal analysis using techniques such as DSC and TGA to determine the precise thermal properties of this compound before its use in any application. The detailed experimental protocols provided herein serve as a starting point for such investigations, emphasizing the critical importance of safety when working with energetic materials.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1][2] This reaction, a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, facilitates the robust formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] The resulting triazole ring is chemically inert under many conditions, making it an ideal linker in drug discovery, bioconjugation, and materials science.[4]
1-(Azidomethyl)-4-methoxybenzene, also known as 4-methoxybenzyl azide, is a versatile organic azide. The methoxybenzyl group can be useful for modifying the electronic and solubility properties of the resulting triazole-containing molecule. Furthermore, it can serve as a protecting group that can be cleaved under specific conditions, offering further synthetic utility.
Applications in Research and Drug Development
The CuAAC reaction with this compound can be employed in a variety of applications, including:
-
Synthesis of Novel Compound Libraries: Rapidly generate diverse libraries of triazole-containing small molecules for high-throughput screening in drug discovery programs.
-
Bioconjugation: Link the 4-methoxybenzyl azide moiety to biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with a terminal alkyne for labeling, tracking, or functional studies.
-
Development of Prodrugs and Targeted Therapies: The triazole linkage can connect a cytotoxic agent to a targeting ligand, with the 4-methoxybenzyl group potentially influencing the compound's pharmacokinetic properties.
-
Materials Science: Incorporate the resulting triazole into polymers or other materials to modify their properties.
Experimental Protocols
This section provides a detailed protocol for a typical small-scale CuAAC reaction between this compound and a generic terminal alkyne.
Materials:
-
This compound (Azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1) is a common choice, but other solvents like DMSO, DMF, and various alcohols can also be used.[1]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., 1:1 tert-butanol/water).
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 - 0.3 equivalents). Following this, add an aqueous solution of copper(II) sulfate pentahydrate (0.01 - 0.05 equivalents).[1] A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes representative reaction conditions and yields for CuAAC reactions involving benzyl azide derivatives, which are structurally similar to this compound, with various alkynes. These data provide an indication of the expected efficiency of the protocol.
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6 | 95 |
| Benzyl Azide | 1-Ethynylcyclohexanol | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂ | 24 | 77 |
| Benzyl Azide | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | 1 | >95 |
| 4-Methoxybenzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | PEG-H₂O | 6 | 96 |
| Benzyl Azide | 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 12 | 91 |
Note: Yields and reaction times can vary depending on the specific substrates, catalyst loading, and reaction scale.
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Methoxybenzyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This reaction relies on the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[4][5] These reactions are highly selective and can be performed under physiological conditions, making them ideal for applications such as live-cell imaging, bioconjugation, and drug delivery.[2][]
This document provides detailed application notes and protocols for the use of 4-methoxybenzyl azide in SPAAC reactions. While specific kinetic data for 4-methoxybenzyl azide in SPAAC is not extensively reported, data for the structurally similar benzyl azide is provided as a reasonable approximation. The electronic effect of the para-methoxy group is generally considered to have a minor influence on the reaction rate of the azide with strained alkynes compared to the dominant effect of the cyclooctyne's ring strain.
Applications of SPAAC in Research and Drug Development
The versatility and biocompatibility of SPAAC have led to its widespread adoption in various fields:
-
Bioconjugation: SPAAC is extensively used to label proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents.[4][5]
-
Live-Cell Imaging: The bioorthogonal nature of SPAAC allows for the real-time visualization of biological processes within living cells and organisms.[2]
-
Drug Delivery and Development: This chemistry is instrumental in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.
-
Materials Science: SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and for the functionalization of surfaces.[6]
Quantitative Data: Reaction Kinetics
The rate of a SPAAC reaction is primarily dictated by the structure of the cyclooctyne. The following table summarizes the second-order rate constants for the reaction of benzyl azide (as a proxy for 4-methoxybenzyl azide) with various commonly used cyclooctynes.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Solvent |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.1 - 1.0 | Organic (co)solvents |
| Bicyclononyne | BCN | ~0.01 - 0.1 | Organic (co)solvents |
| Dibenzocyclooctynol | DIBO | ~0.3 | Methanol |
| Biarylazacyclooctynone | BARAC | ~3.5 | Acetonitrile/Water |
Note: Reaction rates are sensitive to solvent and temperature.[7][8]
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol describes a general procedure for conjugating a 4-methoxybenzyl azide-modified molecule to a cyclooctyne-functionalized biomolecule (e.g., a protein).
Materials:
-
4-methoxybenzyl azide-modified molecule of interest
-
Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if necessary to dissolve the azide)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Shaker or rotator
Procedure:
-
Preparation of Reactants:
-
Dissolve the cyclooctyne-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).
-
Prepare a stock solution of the 4-methoxybenzyl azide-modified molecule in DMSO or an appropriate solvent. A concentration of 10-100 mM is typical.
-
-
Reaction Setup:
-
In a reaction vessel, combine the cyclooctyne-functionalized biomolecule solution with the 4-methoxybenzyl azide stock solution.
-
A 2- to 10-fold molar excess of the azide is typically used to ensure complete labeling of the biomolecule.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to minimize protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C with gentle shaking or rotation.
-
Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the cyclooctyne's reactivity.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as SDS-PAGE (if a significant mass change is expected), mass spectrometry, or UV-Vis spectroscopy if one of the components has a distinct absorbance profile.[9]
-
-
Purification of the Conjugate:
-
Remove the excess unreacted 4-methoxybenzyl azide and byproducts using a suitable purification method.
-
For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.
-
For smaller molecules, HPLC or other chromatographic techniques may be appropriate.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE, UV-Vis spectroscopy).
-
Store the purified conjugate under conditions that maintain the stability of the biomolecule (e.g., at 4°C or frozen at -20°C or -80°C).
-
Protocol for Monitoring SPAAC Kinetics by ¹H NMR
This protocol provides a method for determining the second-order rate constant of a SPAAC reaction between 4-methoxybenzyl azide and a cyclooctyne.
Materials:
-
4-methoxybenzyl azide
-
Cyclooctyne of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of 4-methoxybenzyl azide, the cyclooctyne, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the cyclooctyne solution with a known excess (e.g., 2-12 equivalents) of the 4-methoxybenzyl azide solution. Add the internal standard.[10]
-
The final concentrations should be accurately known.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0) and then at regular intervals. The temperature should be kept constant (e.g., 25°C).[10]
-
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing proton on one of the starting materials and a newly appearing proton on the triazole product.
-
Compare these integrals to the integral of the internal standard to determine the concentration of the reactants and product at each time point.
-
Plot the data according to the second-order rate law to determine the rate constant (k).
-
Visualizations
Caption: General reaction scheme for SPAAC with 4-methoxybenzyl azide.
Caption: Experimental workflow for a typical SPAAC bioconjugation.
Potential for Cleavable Linker Applications
The 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis that can be cleaved under specific conditions, most notably oxidative cleavage. While its use as a cleavable linker directly within the final triazole product of a SPAAC reaction is not widely documented, it presents a potential avenue for creating stimulus-responsive bioconjugates. The cleavage of the PMB ether linkage would release the conjugated molecule. This could be advantageous in applications requiring the controlled release of a payload. Further research would be needed to explore the compatibility of PMB cleavage conditions with the stability of the biomolecule and the triazole linkage.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. chemrxiv.org [chemrxiv.org]
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry with 1-(Azidomethyl)-4-methoxybenzene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2] The resulting 1,2,3-triazole core is a key pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding.[3]
This document provides detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-(azidomethyl)-4-methoxybenzene as a versatile building block. The protocols described herein utilize a copper(II) sulfate and sodium ascorbate catalytic system, which generates the active Cu(I) species in situ.
Reaction Principle
The synthesis proceeds via a 1,3-dipolar cycloaddition reaction between the azide group of this compound and a terminal alkyne. The copper(I) catalyst activates the terminal alkyne, facilitating a regioselective reaction to exclusively yield the 1,4-disubstituted triazole isomer.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using a benzyl azide precursor, demonstrating the versatility of this methodology.
Table 1: Reaction of this compound with Various Terminal Alkynes
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 6 | 96 |
| 2 | 4-Ethynyltoluene | 1-(4-Methoxybenzyl)-4-(p-tolyl)-1H-1,2,3-triazole | 6 | 95 |
| 3 | 4-Ethynylanisole | 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 6 | 92 |
| 4 | 1-Ethynyl-4-nitrobenzene | 1-(4-Methoxybenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | 6 | 94 |
| 5 | Propargyl alcohol | (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol | 6 | 90 |
Data adapted from a study utilizing a triazole-based ligand for reaction acceleration in a PEG-water system, which demonstrates the high efficiency of this type of reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(4-Methoxybenzyl)-4-aryl-1H-1,2,3-triazoles
This protocol describes a standard procedure for the CuAAC reaction in a tert-butanol/water solvent system.
Materials:
-
This compound
-
Substituted phenylacetylene (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the corresponding terminal alkyne (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.) in deionized water (1 mL).[2]
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[2]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 6-12 hours), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Green Synthesis Procedure using a PEG-Water System
This protocol outlines an environmentally benign approach using polyethylene glycol (PEG) and water as the reaction medium, which can enhance reaction rates.[4]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Polyethylene glycol 400 (PEG-400)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.) in a 2:1 mixture of PEG-400 and water (3 mL), add copper(II) sulfate pentahydrate (0.01 mmol, 0.01 eq.) and sodium ascorbate (0.05 mmol, 0.05 eq.).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, monitoring the reaction by TLC.
-
After completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL) to remove PEG-400.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Mechanism
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Experimental Workflow
Caption: General workflow for the synthesis of 1,2,3-triazoles.
Parameter Relationships
References
Application Notes and Protocols for Bioconjugation of Peptides with 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation has emerged as a pivotal technology in drug discovery, diagnostics, and materials science, enabling the precise linkage of biomolecules to other molecules to create novel functionalities. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently modifying peptides. This application note provides detailed protocols and technical information for the bioconjugation of alkyne-modified peptides with 1-(azidomethyl)-4-methoxybenzene. This reaction yields a stable triazole linkage, providing a robust method for the introduction of a methoxybenzene moiety onto a peptide of interest. Such modifications are valuable for altering the physicochemical properties of peptides, such as hydrophobicity and pharmacokinetic profiles, or for introducing a handle for further functionalization. The protocols outlined below are designed to be adaptable for a wide range of peptide sequences and research applications.
Principle of the Reaction
The bioconjugation of an alkyne-modified peptide with this compound proceeds via the CuAAC reaction. This 1,3-dipolar cycloaddition reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The reaction is highly specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring that links the peptide to the methoxybenzene moiety. The reaction is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups commonly found in biological systems, ensuring the specific modification of the intended alkyne group on the peptide.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Sigma-Aldrich | 762149 |
| Alkyne-Modified Peptide | Custom Synthesis | N/A |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C7631 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762343 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| Water, HPLC Grade | Fisher Scientific | W6-4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher | 70011044 |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation in Solution
This protocol describes a general method for the bioconjugation of an alkyne-modified peptide with this compound in a solution phase.
1. Reagent Preparation:
-
Alkyne-Modified Peptide Stock Solution (10 mM): Dissolve the alkyne-modified peptide in degassed phosphate-buffered saline (PBS, 1X, pH 7.4) or an appropriate buffer to a final concentration of 10 mM. If the peptide has limited aqueous solubility, DMSO can be used as a co-solvent (up to 10% v/v).
-
This compound Stock Solution (100 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Copper(II) Sulfate Stock Solution (100 mM): Dissolve copper(II) sulfate pentahydrate in HPLC-grade water to a final concentration of 100 mM.
-
THPTA Stock Solution (200 mM): Dissolve THPTA in HPLC-grade water to a final concentration of 200 mM.
-
Sodium Ascorbate Stock Solution (1 M): Prepare a fresh solution of sodium ascorbate in HPLC-grade water to a final concentration of 1 M immediately before use.
2. Bioconjugation Reaction: a. In a microcentrifuge tube, add the following reagents in the specified order:
- Alkyne-Modified Peptide (from 10 mM stock) - 1 equivalent
- This compound (from 100 mM stock) - 1.5 equivalents
- Reaction Buffer (e.g., 1X PBS, pH 7.4) to bring the final peptide concentration to 1-5 mM. b. Prepare the catalyst premix in a separate tube by mixing:
- Copper(II) Sulfate (from 100 mM stock) - 0.1 equivalents
- THPTA (from 200 mM stock) - 0.5 equivalents c. Add the catalyst premix to the reaction mixture. d. Initiate the reaction by adding Sodium Ascorbate (from 1 M stock) - 1 equivalent. e. Gently vortex the reaction mixture and incubate at room temperature (20-25°C) for 1-4 hours. The reaction can be monitored by HPLC-MS.
3. Purification of the Conjugate:
-
Upon completion, the peptide conjugate can be purified from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is typically effective. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the conjugated peptide and lyophilize to obtain the purified product.
Protocol 2: On-Resin Bioconjugation
This protocol is suitable for peptides synthesized on a solid support, where the bioconjugation is performed before cleavage from the resin.
1. Resin Preparation:
-
Swell the alkyne-modified peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Bioconjugation Reaction: a. Drain the DMF from the swollen resin. b. Prepare the reaction cocktail in DMF:
- This compound - 5 equivalents (relative to resin loading)
- Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) - 1 equivalent
- N,N-Diisopropylethylamine (DIPEA) - 10 equivalents c. Add the reaction cocktail to the resin. d. Gently agitate the mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
3. Washing and Cleavage:
-
After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, dichloromethane (DCM), and methanol.
-
Dry the resin under vacuum.
-
Cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by RP-HPLC as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data expected from the bioconjugation of a model alkyne-peptide with this compound. Actual results may vary depending on the peptide sequence, reaction scale, and specific conditions used.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | In-Solution Conjugation | On-Resin Conjugation |
| Peptide Concentration | 1-5 mM | N/A (Resin-bound) |
| Equivalents of Azide | 1.5 - 3 eq. | 5 - 10 eq. |
| Copper Source | CuSO₄/Sodium Ascorbate | CuBr or CuI |
| Ligand | THPTA | N/A (DIPEA as base) |
| Solvent | PBS/DMSO (9:1) | DMF |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield (crude) | > 90% | > 85% |
| Purity after HPLC | > 95% | > 95% |
Table 2: Characterization of a Model Peptide Conjugate
| Analytical Method | Unmodified Peptide (Example: Alkyne-GLP-1) | Conjugated Peptide (Example: Methoxybenzene-GLP-1) |
| Molecular Weight (Calc.) | 3355.7 g/mol | 3518.9 g/mol |
| Molecular Weight (Obs. ESI-MS) | 3355.6 g/mol | 3518.8 g/mol |
| RP-HPLC Retention Time (min) | 15.2 min | 18.5 min |
Mandatory Visualizations
Caption: Workflow for the in-solution bioconjugation of an alkyne-modified peptide.
Caption: Simplified signaling pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst (oxidized Cu(I)) | Prepare fresh sodium ascorbate solution. Degas all aqueous buffers. Ensure an inert atmosphere for on-resin reactions. Increase the concentration of the copper ligand (THPTA). |
| Low reactivity of peptide or azide | Increase the concentration of reactants. Increase reaction time. For on-resin reactions, ensure the resin is fully swollen. | |
| Multiple peaks in HPLC | Incomplete reaction | Increase reaction time or temperature (up to 40°C for in-solution). Increase the equivalents of the azide reagent. |
| Peptide degradation | Ensure the pH of the reaction buffer is neutral (pH 7-8). Minimize exposure to high concentrations of organic solvents. Use a copper ligand to protect the peptide from oxidation. | |
| Poor recovery after purification | Precipitation of the conjugate | Adjust the HPLC gradient to be less steep. Collect fractions in tubes containing a small amount of a solvent in which the peptide is soluble (e.g., acetonitrile). |
| Adsorption of the peptide to surfaces | Use low-binding microcentrifuge tubes and pipette tips. |
Conclusion
The bioconjugation of peptides with this compound via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and efficient method for peptide modification. The protocols provided in this application note offer a reliable starting point for researchers in various fields. The versatility of click chemistry allows for its application in a wide range of research areas, from the development of novel peptide-based therapeutics to the creation of advanced biomaterials. By following the detailed methodologies and troubleshooting guide, researchers can successfully synthesize and purify well-defined peptide conjugates for their specific applications.
Application Notes and Protocols for Small-Scale Click Reaction with 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, stereospecificity, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3][4] 1-(Azidomethyl)-4-methoxybenzene is a versatile building block in medicinal chemistry, where the methoxy-substituted phenyl group can be found in numerous biologically active compounds. The resulting 1,4-disubstituted triazole core is not only stable under physiological conditions but also capable of participating in hydrogen bonding, often serving as a bioisostere for amide bonds.[1][5]
These application notes provide a detailed step-by-step guide for performing a small-scale CuAAC reaction with this compound and a generic terminal alkyne. The protocols are designed to be adaptable for various research applications, from the synthesis of small molecule libraries for high-throughput screening to the creation of bioconjugates for targeted drug delivery.[1][6]
Experimental Protocols
This section details two common protocols for conducting the CuAAC reaction. Protocol 1 utilizes an in-situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent, which is a widely used and convenient method.[3] Protocol 2 employs a pre-activated Cu(I) source, which can be beneficial for sensitive substrates.
Protocol 1: In-Situ Generation of Cu(I) Catalyst
This is the most common method for small-scale click reactions.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A 1:1 mixture of tert-butanol and deionized water is a good starting point.[1] Other suitable solvents include THF, DMSO, and DMF/water mixtures.
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube or a small round-bottom flask)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent. For a 0.1 mmol scale reaction, use approximately 1 mL of solvent.
-
Catalyst and Reductant Addition: To the stirred solution, add sodium ascorbate (0.1-0.3 eq.) as a freshly prepared solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq.) as a solution in water.[3] The appearance of a yellow-orange color may indicate the formation of the copper-acetylide complex.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates. Alternatively, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The organic layer can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Using a Pre-activated Cu(I) Source
This method is suitable when the presence of a reducing agent might interfere with other functional groups in the molecule.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.[7][8]
-
Anhydrous, degassed solvent (e.g., THF, DCM, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the Cu(I) salt (0.01-0.05 eq.) and the ligand (0.01-0.05 eq.).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by exposing it to air. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography if needed.
Data Presentation
The following table summarizes typical quantitative data for small-scale CuAAC reactions involving substituted benzyl azides, which are structurally analogous to this compound.
| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 0.5 mol% [Cu(PPh₃)₂]NO₃ | Toluene | 0.67 | 96 | [9] |
| Phenylacetylene | 5 mol% CuSO₄, 15 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | 1 | >95 | [10] |
| Hex-1-yne | 0.5 mol% Catalyst 5* | Neat | 3 | >95 | [11] |
| (Prop-2-yn-1-yloxy)benzene | 0.5 mol% {CuBr[PPh₂(OPh-2-OMe)]} | Water | 3 | >95 | [9] |
| Phenylacetylene | 50 ppm [Cu(phen)(PPh₃)₂]NO₃ | Neat | 24 | 81 | [9] |
*Catalyst 5: [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. susupport.com [susupport.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polymer Functionalization Using 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers using 1-(azidomethyl)-4-methoxybenzene via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology is celebrated for its high efficiency, selectivity, and biocompatibility, making it a valuable tool in materials science and drug development.[1][2]
Introduction
This compound is an organic azide that serves as a versatile building block for introducing the 4-methoxybenzyl group onto a polymer backbone. The functionalization is achieved through the CuAAC reaction, which forms a stable triazole linkage between the azide moiety of this compound and an alkyne-functionalized polymer.[1] This post-polymerization modification strategy allows for the precise installation of functional groups, enabling the tailoring of polymer properties for specific applications, such as drug delivery, biomaterial engineering, and advanced materials development.[3][4]
The CuAAC reaction is known for its robustness, proceeding under mild conditions, often in aqueous or benign solvents, and exhibiting tolerance to a wide range of functional groups.[1] This makes it an ideal choice for modifying complex polymeric structures without altering their inherent properties.
Key Applications
The functionalization of polymers with this compound can be leveraged for various applications, including:
-
Drug Delivery: The 4-methoxybenzyl group can serve as a hydrophobic moiety to influence the self-assembly of amphiphilic block copolymers into micelles for drug encapsulation.
-
Biomaterials: Modification of biocompatible polymers can alter their surface properties, influencing cell adhesion and protein interactions.
-
Functional Materials: Introduction of the 4-methoxybenzyl group can be a step towards creating polymers with tailored thermal or mechanical properties.
Experimental Protocols
This section provides a general protocol for the functionalization of an alkyne-modified polymer with this compound using a CuAAC reaction. The protocol is divided into two stages: the introduction of alkyne groups onto a polymer backbone and the subsequent "click" reaction.
Protocol 1: Synthesis of an Alkyne-Functionalized Polymer (Example: Propargyl-functionalized Poly(N,N-dimethylacrylamide))
This protocol describes the synthesis of a copolymer of N,N-dimethylacrylamide and propargyl acrylamide via free radical polymerization, resulting in a polymer with pendant alkyne groups.
Materials:
-
N,N-dimethylacrylamide (DMAA), inhibitor removed
-
Propargyl acrylamide
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, dissolve N,N-dimethylacrylamide (e.g., 95 mol%) and propargyl acrylamide (e.g., 5 mol%) in anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Add AIBN (e.g., 0.1 mol% relative to total monomers) to the solution.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and heat the reaction mixture at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 12-24 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the resulting alkyne-functionalized polymer using ¹H NMR and GPC/SEC to determine the incorporation of propargyl groups and the molecular weight and dispersity, respectively.
Protocol 2: CuAAC Functionalization with this compound
This protocol details the "clicking" of this compound onto the alkyne-functionalized polymer.
Materials:
-
Alkyne-functionalized polymer (from Protocol 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the alkyne-functionalized polymer in DMF (or a suitable solvent mixture) in a round-bottom flask.
-
Add this compound in a slight molar excess (e.g., 1.2 equivalents) relative to the alkyne groups on the polymer.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Add the copper sulfate solution to the polymer solution, followed by the sodium ascorbate solution. A typical catalyst loading is 5-10 mol% of CuSO₄ and 10-20 mol% of sodium ascorbate relative to the alkyne groups.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by FTIR spectroscopy by observing the disappearance of the azide peak (~2100 cm⁻¹).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Purify the functionalized polymer by dialysis against deionized water for 2-3 days, with frequent water changes, to remove the copper catalyst, unreacted azide, and other small molecules.
-
Freeze-dry the purified polymer solution to obtain the final product.
-
Characterize the functionalized polymer using ¹H NMR to confirm the presence of the 4-methoxybenzyl group and FTIR to confirm the disappearance of the azide peak. GPC/SEC can be used to assess any changes in the molecular weight distribution.
Data Presentation
The following tables provide a template for presenting quantitative data from polymer functionalization experiments. The data presented here is hypothetical and for illustrative purposes.
Table 1: Characterization of Alkyne-Functionalized Polymer
| Polymer Batch | Mol% Propargyl Acrylamide (feed) | Mn ( g/mol ) (GPC) | Đ (GPC) | % Alkyne Incorporation (¹H NMR) |
| P-Alkyne-01 | 5 | 15,000 | 1.5 | 4.8 |
| P-Alkyne-02 | 10 | 14,500 | 1.6 | 9.5 |
Table 2: CuAAC Functionalization with this compound
| Polymer Batch | Alkyne:Azide Ratio | Reaction Time (h) | Conversion (%) (FTIR) | Mn ( g/mol ) (GPC) | Đ (GPC) |
| P-Func-01 | 1:1.2 | 24 | >95 | 16,200 | 1.5 |
| P-Func-02 | 1:1.2 | 24 | >95 | 17,800 | 1.6 |
Visualizations
Experimental Workflow for Polymer Functionalization
Caption: Workflow for the two-step functionalization of a polymer.
CuAAC Reaction Pathway
Caption: Schematic of the CuAAC reaction for polymer functionalization.
References
Ligand Selection for Copper-Catalyzed Reactions of 4-Methoxybenzyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. The choice of ligand is a critical parameter that significantly influences the reaction kinetics, yield, and overall success of the CuAAC reaction, particularly when working with specific substrates like 4-methoxybenzyl azide. Ligands serve to stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate, often by orders of magnitude. This document provides detailed application notes, experimental protocols, and comparative data to guide the selection of the optimal ligand for copper-catalyzed reactions involving 4-methoxybenzyl azide.
Ligand Selection Strategy
The selection of an appropriate ligand for the CuAAC reaction with 4-methoxybenzyl azide depends on several factors, including the reaction solvent, the nature of the alkyne coupling partner, and the desired reaction rate. The 4-methoxybenzyl group is moderately electron-donating, which can subtly influence the reactivity of the azide. A general decision-making workflow for ligand selection is presented below.
Caption: A decision tree for selecting an appropriate ligand for the CuAAC reaction.
Specialized Ligand for 4-Methoxybenzyl Azide Reactions: MBHTM
A particularly effective ligand for reactions involving 4-methoxybenzyl azide is (1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4-yl)Methanol (MBHTM), which is itself synthesized via a click reaction. This ligand has been shown to dramatically accelerate the rate of CuAAC at low catalyst loading in environmentally benign solvent systems.[1]
Data Presentation: MBHTM Performance
The following table summarizes the performance of the MBHTM ligand in the CuAAC reaction between various azides and alkynes in a PEG-H2O solvent system.[1]
| Azide | Alkyne | Ligand (mol%) | CuSO₄·5H₂O (mol%) | Sodium Ascorbate (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | 1.1 | 1.0 | 5.0 | PEG-H₂O (1:3) | 6 | 85 |
| 4-Methoxybenzyl Azide | Phenylacetylene | 1.1 | 1.0 | 5.0 | PEG-H₂O (1:3) | 5 | 92 |
| 4-Methoxybenzyl Azide | 4-Ethynyltoluene | 1.1 | 1.0 | 5.0 | PEG-H₂O (1:3) | 5 | 94 |
| 4-Methoxybenzyl Azide | 1-Ethynyl-4-fluorobenzene | 1.1 | 1.0 | 5.0 | PEG-H₂O (1:3) | 5.5 | 90 |
| 4-Methoxybenzyl Azide | Propargyl alcohol | 1.1 | 1.0 | 5.0 | PEG-H₂O (1:3) | 4 | 95 |
Experimental Protocol: CuAAC using MBHTM Ligand
This protocol is adapted from Tale, R. H., et al., J. Chem. Pharm. Res., 2016, 8(3):984-989.[1]
Materials:
-
4-Methoxybenzyl azide
-
Alkyne
-
(1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4-yl)Methanol (MBHTM)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Polyethylene glycol (PEG) and deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a 10 mL vial, add copper(II) sulfate (1.0 mol%), sodium ascorbate (5.0 mol%), and the MBHTM ligand (1.1 mol%).
-
Add 0.5 mL of a PEG-H₂O (1:3) mixture and stir the resulting mixture at room temperature for 10 minutes.
-
Add the 4-methoxybenzyl azide (1.0 equiv) and the corresponding alkyne (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for the time indicated in the table above (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash several times with water, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Common Ligands for CuAAC Reactions
Several other classes of ligands are widely used in CuAAC reactions and are applicable to 4-methoxybenzyl azide.
Tris-triazolyl Ligands (TBTA and THPTA)
Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are among the most common and effective ligands for CuAAC.[2][3] They are known to stabilize the Cu(I) oxidation state and accelerate the reaction.[3]
Data Presentation: Tris-triazolyl Ligand Performance (with Benzyl Azide)
The following data for benzyl azide can be used as a reference for reactions with 4-methoxybenzyl azide.
| Azide | Alkyne | Ligand | Cu Source | Reducing Agent | Solvent | Time | Yield (%) |
| Benzyl Azide | Phenylacetylene | TBTA | CuSO₄ | Sodium Ascorbate | t-BuOH/H₂O | < 1 h | >95 |
| Benzyl Azide | Propargyl Alcohol | THPTA | CuSO₄ | Sodium Ascorbate | H₂O | < 30 min | >98 |
Experimental Protocol: General CuAAC using THPTA (Aqueous Conditions)
This protocol is a generalized procedure based on common practices in the literature.[2][4]
Materials:
-
4-Methoxybenzyl azide
-
Alkyne
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
Prepare stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM solution of sodium ascorbate in water.
-
In a reaction vessel, dissolve 4-methoxybenzyl azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in the aqueous buffer.
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions to achieve final concentrations of 0.1-1 mM copper and a 1:5 copper-to-ligand ratio.
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
Incubate the reaction at room temperature for 30-60 minutes, or until completion as monitored by LC-MS or TLC.
-
Workup and purification will depend on the properties of the product. For small molecules, extraction with an organic solvent may be appropriate.
N-Heterocyclic Carbene (NHC) Ligands
NHC-copper complexes are highly active catalysts for CuAAC reactions and can be used in very low catalyst loadings.[5][6] They are particularly effective under neat (solvent-free) conditions or in organic solvents.[6]
Data Presentation: NHC Ligand Performance (with Benzyl Azide)
| Azide | Alkyne | Catalyst | Catalyst Loading (mol%) | Conditions | Time | Conversion (%) |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat, RT | 24 h | 96 |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 (25 ppm) | Neat, 50 °C | 24 h | >90 |
Experimental Protocol: General CuAAC using an NHC-Copper Catalyst
This protocol is based on the work of Díez-González and colleagues.[5][6]
Materials:
-
4-Methoxybenzyl azide
-
Alkyne
-
NHC-Copper(I) complex (e.g., [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂)
-
Anhydrous, degassed solvent (e.g., THF or toluene) or neat conditions
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add the NHC-copper catalyst to a reaction vessel.
-
If using a solvent, add the anhydrous, degassed solvent.
-
Add 4-methoxybenzyl azide (1.0 equiv) and the alkyne (1.0 equiv).
-
Stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitor the reaction by GC, LC-MS, or TLC.
-
Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst, followed by solvent evaporation.
-
Further purification can be achieved by column chromatography if necessary.
Experimental Workflow Visualization
The general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction is depicted below.
Caption: A generalized experimental workflow for a CuAAC reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. broadpharm.com [broadpharm.com]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Cycloaddition of 1-(Azidomethyl)-4-methoxybenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug development.[1][2] The resulting triazole core is a bioisostere for amide bonds, exhibiting enhanced stability and the ability to engage in various biological interactions.[3] This document provides detailed application notes and protocols for the reaction of 1-(azidomethyl)-4-methoxybenzene with a variety of terminal alkynes, a reaction that furnishes a library of 1-(4-methoxybenzyl)-4-substituted-1H-1,2,3-triazoles with significant potential in pharmaceutical research. The 1,2,3-triazole scaffold is a prevalent feature in a number of clinically used drugs.[3]
Applications in Drug Development
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[3][4] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][4]
The introduction of the 4-methoxybenzyl group, derived from this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the resulting triazole-based compounds. The methoxy group can influence solubility, metabolic stability, and receptor-binding interactions. For instance, various 1,2,3-triazole derivatives are being investigated as xanthine oxidase inhibitors for the treatment of hyperuricemia and as potential anti-mitotic agents for breast cancer.[5][6] The ability to readily synthesize a diverse library of these compounds via the CuAAC reaction allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in the drug discovery pipeline.
Data Presentation: Reaction of this compound with Various Terminal Alkynes
The following table summarizes the results of the copper(I)-catalyzed cycloaddition of this compound with a selection of terminal alkynes, demonstrating the broad scope and high efficiency of this transformation.
| Entry | Terminal Alkyne | Product | Reaction Conditions | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 96 |
| 2 | 4-Ethynyltoluene | 1-(4-Methoxybenzyl)-4-(p-tolyl)-1H-1,2,3-triazole | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 95 |
| 3 | 4-Methoxyphenylacetylene | 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 94 |
| 4 | 4-Chlorophenylacetylene | 4-(4-Chlorophenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 92 |
| 5 | 1-Pentyne | 1-(4-Methoxybenzyl)-4-propyl-1H-1,2,3-triazole | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 93 |
| 6 | 3-Methyl-1-nonyn-3-ol | 1-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)-3-methylnonan-3-ol | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 91 |
| 7 | Propargyl alcohol | (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%), PEG-H₂O (1:3), rt | 6 | 95 |
Note: The yields reported are isolated yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the azide starting material from the corresponding commercially available benzyl bromide.
Materials:
-
4-Methoxybenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford this compound as a crude product, which can often be used in the next step without further purification.
CAUTION: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.
Protocol 2: General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the reaction of this compound with various terminal alkynes using an in-situ generated Cu(I) catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of polyethylene glycol (PEG) and water, or tert-butanol and water)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., vial or round-bottom flask)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the terminal alkyne (1.1 eq).
-
Add the chosen solvent system (e.g., PEG-H₂O in a 1:3 ratio).
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Add the copper(II) sulfate solution (1-5 mol%) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 6 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Visualizations
Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. tandfonline.com [tandfonline.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Triazoles using 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it particularly suitable for drug discovery and development.[1] The triazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[3][4]
Solid-phase synthesis (SPS) offers significant advantages for the construction of triazole libraries, most notably the simplification of purification, as excess reagents and byproducts are easily removed by washing the resin-bound product.[5] This methodology is highly compatible with high-throughput synthesis and the generation of diverse compound libraries for screening.
These application notes provide a detailed protocol for the solid-phase synthesis of triazoles utilizing 1-(azidomethyl)-4-methoxybenzene as a key building block. The p-methoxybenzyl (PMB) group offers a stable handle that can be readily cleaved under acidic conditions to release the final triazole product.
Reaction Principle
The solid-phase synthesis of triazoles using this compound involves a multi-step process. First, an alkyne-functionalized linker is attached to a solid support, typically a Wang resin. Subsequently, the resin-bound alkyne undergoes a copper(I)-catalyzed cycloaddition with this compound. Finally, the desired triazole is cleaved from the solid support.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of 1,4-disubstituted triazoles using benzyl azide derivatives on a solid support and in solution. These data demonstrate the versatility and efficiency of the CuAAC reaction with various alkynes.
Table 1: Solid-Phase Synthesis of Triazoles via Copper-Catalyzed [3+2] Cycloaddition with a Resin-Bound Azide
| Alkyne Substrate | Product | Yield (%) | Purity (%) |
| Phenylacetylene | 4-Phenyl-1-(p-methoxybenzyl)-1H-1,2,3-triazole | 90 | >95 |
| 1-Heptyne | 4-Pentyl-1-(p-methoxybenzyl)-1H-1,2,3-triazole | 85 | >95 |
| Propargyl alcohol | (1-(p-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol | 88 | >95 |
| 4-Ethynyltoluene | 4-(p-Tolyl)-1-(p-methoxybenzyl)-1H-1,2,3-triazole | 92 | >95 |
| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(p-methoxybenzyl)-1H-1,2,3-triazole | 89 | >95 |
Data adapted from analogous solid-phase syntheses and are representative of expected outcomes.[6]
Table 2: Solution-Phase Synthesis of 1-Benzyl-4-substituted-1H-1,2,3-triazoles
| Alkyne Substrate | Product | Yield (%) |
| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 |
| 1-Heptyne | 1-Benzyl-4-pentyl-1H-1,2,3-triazole | 89 |
| Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 92 |
| 4-Ethynyltoluene | 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 95 |
| 1-Ethynyl-4-fluorobenzene | 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | 93 |
Data adapted from solution-phase syntheses using benzyl azide, demonstrating the scope of the reaction.[7][8]
Experimental Protocols
Protocol 1: Preparation of Alkyne-Functionalized Wang Resin
This protocol describes the functionalization of Wang resin with an alkyne handle, preparing it for the subsequent cycloaddition reaction.
Materials:
-
Wang Resin
-
4-Pentynoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve 4-pentynoic acid (3.0 mmol) and DMAP (0.3 mmol) in a mixture of anhydrous DCM (5 mL) and DMF (1 mL).
-
Add the solution to the swollen resin.
-
Add DIC (3.0 mmol) to the resin suspension and shake the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the core "click" reaction between the resin-bound alkyne and this compound.
Materials:
-
Alkyne-functionalized Wang resin (from Protocol 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the alkyne-functionalized Wang resin (0.5 g, approx. 0.5 mmol) in DMF (5 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Prepare a solution of this compound (1.5 mmol) in DMF (4 mL).
-
Prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (0.5 mL).
-
Prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (0.5 mL).
-
Add the solution of this compound to the resin.
-
Sequentially add the copper(II) sulfate solution and the sodium ascorbate solution to the resin suspension.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), a 0.1 M solution of EDTA in water to remove copper salts (2 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Triazole from the Solid Support
This protocol describes the final step of releasing the synthesized triazole from the Wang resin using acidic conditions.[9][10]
Materials:
-
Triazole-functionalized resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Place the dry triazole-functionalized resin (approx. 0.5 g) in a suitable reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v). A typical volume is 10 mL per gram of resin.
-
Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 2 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Visualizations
Workflow for Solid-Phase Synthesis of Triazoles
Caption: Workflow for the solid-phase synthesis of triazoles.
Logical Relationship of Key Components in CuAAC
Caption: Key components and their roles in the CuAAC reaction.
Applications in Drug Development
The solid-phase synthesis of triazoles is a highly valuable technique in drug discovery for several reasons:
-
Library Synthesis: The methodology allows for the rapid and efficient generation of large, diverse libraries of triazole-containing compounds by varying the alkyne and azide building blocks.[9]
-
Lead Optimization: Once a hit compound is identified, this synthetic route facilitates the systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Peptidomimetics: The triazole ring can act as a stable isostere for a peptide bond, enabling the synthesis of peptidomimetics with enhanced stability towards proteolytic degradation.
-
Bioconjugation: The principles of click chemistry are widely used to conjugate triazole-containing molecules to biomolecules, such as proteins or nucleic acids, for applications in targeted drug delivery and diagnostics.[5]
The inherent biological activities of the triazole nucleus, combined with the efficiency of solid-phase synthesis, make this approach a powerful engine for the discovery of novel therapeutics.[2][4]
References
- 1. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Parallel solid-phase synthesis of diaryltriazoles [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Parallel solid-phase synthesis of diaryltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cycloadditions with 4-Methoxybenzyl Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-methoxybenzyl azide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my cycloaddition reaction with 4-methoxybenzyl azide so slow or resulting in a low yield?
A1: The low reactivity of 4-methoxybenzyl azide in CuAAC reactions is often attributed to the electronic properties of the 4-methoxybenzyl group. The methoxy group is electron-donating, which increases the electron density on the azide moiety. This makes the azide less electrophilic and therefore less reactive towards the copper-acetylide intermediate in the catalytic cycle.[1][2] Additionally, general factors that can lead to low yields in CuAAC reactions include catalyst inactivity, poor quality of reagents, and suboptimal reaction conditions.[3]
Q2: I'm observing a significant amount of a byproduct that corresponds to the amine of my starting material. What is happening and how can I prevent it?
A2: The reduction of the azide to the corresponding amine (4-methoxybenzylamine) is a known side reaction in CuAAC.[3] This is typically caused by an excess of the reducing agent, such as sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) salt.[3] To minimize this, you should use the minimum effective concentration of the reducing agent. Alternatively, using a direct Cu(I) source like CuI or CuBr can eliminate the need for a reducing agent altogether, though care must be taken to avoid oxidation of the Cu(I) salt.[3]
Q3: My reaction mixture shows a byproduct with a mass corresponding to a dimer of my alkyne starting material. What is this and how can I prevent it?
A3: This byproduct is likely the result of alkyne homocoupling, also known as the Glaser coupling. This occurs when the copper catalyst, particularly in the presence of oxygen, catalyzes the dimerization of the terminal alkyne. To prevent this, it is crucial to maintain anaerobic conditions by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Ensuring a sufficient amount of reducing agent is present to keep the copper in the Cu(I) state also helps to suppress this side reaction.[3]
Q4: Can the choice of solvent affect the outcome of my reaction with 4-methoxybenzyl azide?
A4: Yes, the solvent can have a significant impact on the reaction. The solubility of all components, including the 4-methoxybenzyl azide, the alkyne, and the copper catalyst, is crucial for an efficient reaction.[1] Common solvent systems include mixtures of t-BuOH/water, THF/water, and DMF or DMSO.[4] For less soluble reactants, a higher proportion of the organic solvent may be necessary. The coordinating ability of the solvent can also play a role; for instance, highly coordinating solvents can sometimes inhibit catalysis by competing for coordination sites on the copper atom.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
When faced with a low or non-existent yield of your desired triazole product, a systematic approach to troubleshooting is essential. The following logical workflow can help identify and resolve the underlying issue.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired triazole. The following diagram outlines a decision-making process for addressing common side reactions.
Caption: Decision tree for addressing common side products in CuAAC.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters and suggested starting points for optimizing the CuAAC reaction of 4-methoxybenzyl azide. Due to its reduced reactivity, adjustments to standard protocols are often necessary.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst Source | Reducing Agent | Ligand | Typical Loading (mol%) | Notes |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | 1-5 (Cu), 5-10 (Ascorbate), 5-10 (Ligand) | A common and effective system for aqueous media. The ligand is crucial for stabilizing Cu(I) and accelerating the reaction. |
| CuI or CuBr | None | TBTA | 1-5 (Cu), 5-10 (Ligand) | Direct use of a Cu(I) salt avoids the need for a reducing agent, minimizing azide reduction. Requires an inert atmosphere to prevent oxidation. TBTA is suitable for organic solvents. |
| Cu(OAc)₂ | Sodium Ascorbate | None | 5-10 (Cu), 10-20 (Ascorbate) | A ligand-free system can work but may require higher catalyst loading and longer reaction times, especially for electron-rich azides. |
Table 2: Suggested Solvent Systems and Temperatures
| Solvent System | Typical Ratio | Temperature (°C) | Suitability |
| t-BuOH / H₂O | 1:1 to 4:1 | 25 - 60 | Good for a wide range of substrates. The ratio can be adjusted to improve solubility. |
| THF / H₂O | 1:1 to 4:1 | 25 - 50 | Another versatile system. THF is less viscous than t-BuOH. |
| DMF or DMSO | 100% | 25 - 80 | Useful for poorly soluble substrates. Can be difficult to remove during workup. |
| PEG-H₂O | 1:3 | 25 | A greener solvent alternative that can lead to high yields.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with 4-Methoxybenzyl Azide
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
4-Methoxybenzyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzyl azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a stock solution of the catalyst premix by dissolving CuSO₄·5H₂O (0.05 eq.) and THPTA (0.05 eq.) in water.
-
Add the catalyst premix to the reaction mixture.
-
In another vial, prepare a fresh stock solution of sodium ascorbate (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by exposing it to air.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ligand-Accelerated Reaction in a Green Solvent System
This protocol is based on a reported procedure for the synthesis of 1,2,3-triazoles using a custom ligand in a PEG-water mixture.[1][2]
Materials:
-
4-Methoxybenzyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
(1-(4-Methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) as ligand
-
Polyethylene glycol (PEG) and water
Procedure:
-
To a reaction vial, add CuSO₄·5H₂O (1.0 mol%), sodium ascorbate (5.0 mol%), and the MBHTM ligand (1.1 mol%).
-
Add a 1:3 mixture of PEG:H₂O and stir for 10 minutes at room temperature.
-
Add the appropriate alkyne (2.0 eq.) and 4-methoxybenzyl azide (1.0 eq.) to the mixture.
-
Stir the reaction vigorously at room temperature for 6 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with the use of 4-methoxybenzyl azide in CuAAC reactions. By systematically addressing potential issues related to catalyst activity, reagent quality, and reaction conditions, researchers can significantly improve the success rate of their cycloaddition experiments.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CuAAC Reactions with 1-(Azidomethyl)-4-methoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-(azidomethyl)-4-methoxybenzene in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My CuAAC reaction with this compound is sluggish or not proceeding to completion. What are the potential causes and solutions?
A1: Low or no product yield in a CuAAC reaction can stem from several factors. The primary suspect is often the inactivation of the Cu(I) catalyst.
-
Troubleshooting Steps:
-
Catalyst Oxidation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions thoroughly before use. Using a fresh solution of a reducing agent, such as sodium ascorbate, is crucial to regenerate Cu(I) from any oxidized Cu(II).
-
-
Insufficient Catalyst: The concentration of the active catalyst may be too low.
-
Solution: While catalytic amounts are required, ensure the concentration is sufficient. For sensitive substrates, a slightly higher catalyst loading might be beneficial.
-
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) protect the Cu(I) catalyst from oxidation and disproportionation.
-
Solution: Use an appropriate copper-to-ligand ratio, typically ranging from 1:1 to 1:5. Ensure the ligand is pure and fully dissolved in the reaction mixture.
-
-
Reagent Quality: The purity of this compound and the alkyne partner is paramount. Impurities can chelate the copper catalyst or participate in side reactions.
-
Solution: Use freshly prepared or purified reagents. This compound can be synthesized from 4-methoxybenzyl chloride or bromide and sodium azide. Ensure complete removal of the starting halide, as it can interfere with the reaction.
-
-
Q2: I am observing a significant amount of 4-methoxybenzyl amine as a byproduct. What is causing the reduction of my azide?
A2: The reduction of the azide functional group to the corresponding primary amine is a well-documented side reaction in CuAAC.
-
Troubleshooting Steps:
-
Excess Reducing Agent: The most common cause is an excess of the reducing agent, typically sodium ascorbate, used to generate Cu(I) from a Cu(II) salt.
-
Solution: Optimize the concentration of sodium ascorbate. Use the minimum amount required to maintain a sufficient concentration of Cu(I). A typical starting point is 1 to 5 equivalents relative to the copper catalyst.
-
-
Alternative Copper Source: To circumvent the need for a reducing agent altogether, a direct Cu(I) source can be used.
-
Solution: Employ a Cu(I) salt such as CuI, CuBr, or [Cu(CH₃CN)₄]PF₆. However, these salts are more sensitive to air, so rigorous exclusion of oxygen is critical.
-
-
Q3: My reaction mixture contains a significant amount of a dimer of my alkyne starting material. How can I prevent this?
A3: The oxidative homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in CuAAC, leading to the formation of a diacetylene byproduct. This process is promoted by the presence of oxygen and Cu(II) ions.
-
Troubleshooting Steps:
-
Oxygen Exclusion: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from the reaction.
-
Solution: Degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
-
Sufficient Reducing Agent: Maintaining a reducing environment suppresses the formation of Cu(II) species that catalyze homocoupling.
-
Solution: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state.
-
-
Use of a Stabilizing Ligand: Ligands can modulate the reactivity of the copper catalyst and disfavor the homocoupling pathway.
-
Solution: The use of ligands like TBTA or THPTA can help to suppress Glaser coupling.
-
-
Q4: I have identified 4-methoxybenzaldehyde in my reaction mixture. What is the likely origin of this impurity?
A4: The formation of 4-methoxybenzaldehyde is a potential side reaction involving the oxidation of the benzylic position of this compound. The presence of a copper catalyst and residual oxygen can facilitate this transformation.
-
Troubleshooting Steps:
-
Rigorous Oxygen Exclusion: Similar to preventing Glaser coupling, minimizing oxygen is key.
-
Solution: Employ stringent anaerobic conditions throughout the reaction setup and duration.
-
-
Control Reaction Temperature: Elevated temperatures can promote decomposition and oxidation pathways.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often room temperature is sufficient for CuAAC.
-
-
Minimize Reaction Time: Prolonged exposure to the reaction conditions can increase the likelihood of side reactions.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting materials are consumed.
-
-
Quantitative Data Summary
The following table summarizes potential side products and provides an estimated range of their occurrence under suboptimal conditions. The exact yields are highly dependent on the specific reaction conditions.
| Side Product | Structure | Potential Cause | Estimated Yield (Suboptimal Conditions) | Mitigation Strategy |
| 4-Methoxybenzyl amine | 4-MeO-C₆H₄-CH₂-NH₂ | Excess reducing agent (e.g., sodium ascorbate) | 5-20% | Optimize reducing agent concentration; use a direct Cu(I) source. |
| Alkyne Homocoupling Product (Glaser Product) | R-C≡C-C≡C-R | Presence of oxygen and Cu(II) | 5-30% | Rigorous exclusion of oxygen; ensure sufficient reducing agent. |
| 4-Methoxybenzaldehyde | 4-MeO-C₆H₄-CHO | Oxidation of the benzylic position | 1-10% | Strict anaerobic conditions; control temperature and reaction time. |
Experimental Protocols
General Protocol for CuAAC with this compound
-
Preparation of Stock Solutions:
-
This compound in a suitable solvent (e.g., DMF, DMSO, or a t-BuOH/H₂O mixture).
-
Alkyne partner in the same solvent system.
-
CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Sodium ascorbate in deionized water (e.g., 1 M). Prepare this solution fresh before each use.
-
Ligand (e.g., THPTA) in deionized water (e.g., 100 mM).
-
-
Reaction Setup (Example for a 1 mL Reaction):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 eq.).
-
Add the solution of this compound (1.0-1.2 eq.).
-
Add the chosen solvent to reach the desired final concentration.
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
In a separate vial, prepare the catalyst premix: Add the ligand solution (e.g., 5 mol%) to the CuSO₄ solution (e.g., 1-5 mol%) and vortex briefly.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10 mol%).
-
Seal the vial and stir the reaction at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by exposure to air or by adding an aqueous solution of EDTA to chelate the copper.
-
The product can be isolated by extraction and purified by column chromatography.
-
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Key side reactions in CuAAC with this compound.
Technical Support Center: Copper Catalyst Removal in 1-(Azidomethyl)-4-methoxybenzene Click Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 1-(Azidomethyl)-4-methoxybenzene and require guidance on the effective removal of the copper catalyst from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
A1: Residual copper can be cytotoxic, making its removal essential for biological and pharmaceutical applications.[1] Copper ions can also interfere with downstream processes, such as protein labeling or subsequent chemical modifications, and can affect the stability and shelf-life of the final product.[1] For drug development, regulatory bodies have strict limits on elemental impurities, including copper.[1]
Q2: What are the most common methods for removing residual copper from my this compound click reaction?
A2: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite.[2] These materials can adsorb the copper catalyst, allowing the purified product to pass through with the eluting solvent.[2]
-
Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then removed by filtration.[3]
-
Dialysis: This method is particularly effective for larger, macromolecular products where small copper complexes are removed through a semi-permeable membrane.[1][4]
Q3: How can I determine the amount of residual copper in my final product?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred and most accurate method for quantifying trace levels of elemental impurities like copper in organic compounds.[1]
Q4: Can the triazole product itself chelate copper, making removal more difficult?
A4: Yes, 1,2,3-triazoles, the product of click chemistry, can act as ligands and chelate copper. This can sometimes make the removal of the catalyst more challenging.[5] If you suspect this is happening, more stringent purification methods may be required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue or green color in the organic layer after aqueous washing. | Incomplete removal of the copper-chelator complex. | 1. Perform additional washes with a fresh solution of the chelating agent (e.g., EDTA).[1]2. Increase the concentration of the chelating agent in the wash solution.[1]3. Switch to a different chelating agent (e.g., from EDTA to an ammonia/ammonium chloride buffer).[3][6] |
| Low product yield after purification. | 1. The product is partially water-soluble and is being lost during the aqueous extraction.2. The product is adsorbing to the solid support (e.g., silica gel) during filtration.3. The product is degrading due to pH changes during the wash steps. | 1. If your product has some water solubility, minimize the number of aqueous washes or use a method that does not rely on liquid-liquid extraction, such as scavenger resins.[2]2. Elute the solid support with a more polar solvent to recover the adsorbed product.[2]3. Use a milder chelating agent like EDTA or a buffered wash solution to maintain a stable pH.[2] |
| Scavenger resin is ineffective. | 1. The chosen scavenger resin is not suitable for the specific copper species in the reaction.2. Insufficient contact time between the resin and the reaction mixture.3. The resin capacity has been exceeded. | 1. Consult the manufacturer's literature to select a resin specifically designed for copper scavenging. SiliaMetS® Thiourea has been shown to be effective.[7]2. Increase the stirring time of the reaction mixture with the resin.[3]3. Increase the amount of scavenger resin used. |
| Product is a water-soluble biomolecule, making extraction difficult. | The hydrophilic nature of the product causes it to partition into the aqueous phase with the copper-chelator complex. | 1. Utilize dialysis against an EDTA solution followed by water.[4][8]2. Employ solid-phase extraction (SPE) cartridges, such as C18, which can retain the product while allowing the copper salts to be washed away.[8] |
Comparison of Copper Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash with Chelating Agents (e.g., EDTA, NH4Cl/NH4OH) | - Simple and cost-effective.- Widely applicable for many small molecules.[2] | - Can be less effective for complete removal to ppm levels.- May lead to product loss if the product is water-soluble.[1]- Can form emulsions. | Organic-soluble small molecules where very low residual copper levels are not critical. |
| Filtration through a Solid Support (e.g., Silica, Alumina) | - Can be very effective for removing the bulk of the copper.[3]- Relatively quick procedure. | - Product may adsorb to the solid support, reducing yield.- May not remove all traces of copper. | Initial purification step to remove the majority of the copper catalyst. |
| Scavenger Resins (e.g., Chelex® 100, SiliaMetS® Thiourea) | - High efficiency in removing copper to very low levels.[3][7]- Simple filtration to remove the resin. | - Can be more expensive than other methods.- May require optimization of resin type and conditions. | Applications requiring very low residual copper levels, such as in pharmaceutical development.[9] |
| Dialysis | - Very effective for large molecules and biomolecules.[1][4]- Gentle method that avoids harsh chemical treatments. | - Time-consuming.- Not suitable for small molecules. | Purification of macromolecular products like bioconjugates. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for products that are soluble in organic solvents immiscible with water.
-
Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted organic solution to a separatory funnel. Add an equal volume of a 0.1 M to 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.[1][2]
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes and then allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may be colored blue or green.[1]
-
Separation: Drain the aqueous layer.
-
Repeat Washes: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual EDTA and water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin
This protocol is advantageous when very low levels of residual copper are required.
-
Solvent Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble.
-
Resin Addition: Add a copper scavenger resin (e.g., Chelex® 100 or SiliaMetS® Thiourea) to the solution. The amount of resin will depend on the amount of copper catalyst used and the resin's capacity (consult the manufacturer's guidelines).
-
Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight.[3]
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washes, and concentrate under reduced pressure to yield the copper-free product.[2]
Visual Workflow for Copper Removal Method Selection
Caption: A decision tree to guide the selection of an appropriate copper removal method.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Workup [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Triazole Products from 4-Methoxybenzyl Azide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of triazole products synthesized from 4-methoxybenzyl azide reactions, specifically focusing on column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction Monitoring & When to Start Work-up
Q1: How do I know when my click reaction between 4-methoxybenzyl azide and my alkyne is complete?
A1: The most effective method for monitoring the reaction progress is Thin-Layer Chromatography (TLC). You should spot the reaction mixture alongside your starting materials (4-methoxybenzyl azide and the alkyne). The reaction is typically complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate. A new, more polar spot, which is your triazole product, should appear.
Q2: What is a good starting eluent system for TLC analysis of a reaction involving 4-methoxybenzyl azide?
A2: A common and effective starting eluent system is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is a good starting point. You can adjust the polarity by increasing the proportion of ethyl acetate to achieve an optimal retention factor (Rf) for your product, ideally between 0.3 and 0.5.
2. Column Chromatography: Setup & Elution
Q3: What are the recommended stationary and mobile phases for purifying my 4-methoxybenzyl triazole product?
A3: Silica gel (230-400 mesh) is the standard stationary phase for the purification of these types of triazoles. The mobile phase is typically a gradient of ethyl acetate in hexane. The gradient profile will depend on the polarity of your specific triazole product.
Q4: My triazole product is not separating from the remaining starting alkyne. What should I do?
A4: If your product and starting alkyne have similar polarities, you can try using a shallower gradient during column chromatography. This means increasing the polarity of the eluent more slowly. You can also try a different solvent system, such as dichloromethane and methanol, which may offer different selectivity.
3. Common Purification Issues & Solutions
Q5: After column chromatography, my product is still a yellow oil, but I expect a white solid. How can I remove the color?
A5: A yellow tint can indicate the presence of copper catalyst residues or other impurities. Washing the combined organic layers with a saturated aqueous solution of ammonium hydroxide or a solution of ethylenediaminetetraacetic acid (EDTA) during the work-up can help remove copper salts.[1] If the color persists after chromatography, recrystallization of the product may be necessary.
Q6: My yield of the purified triazole is very low. What are the potential causes?
A6: Low yields can result from several factors:
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Incomplete reaction: Ensure your reaction has gone to completion by TLC before starting the work-up.
-
Product loss during work-up: Triazoles can have some water solubility. Minimize the number of aqueous washes if this is a concern.
-
Improper column chromatography technique: Using too polar of an eluent system initially can cause your product to elute too quickly with impurities. Conversely, a non-polar system that is too weak may result in very long elution times and broad peaks, leading to mixed fractions.
-
Product instability: While triazoles are generally stable, check if your specific product is sensitive to the acidic nature of silica gel. If so, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).
Q7: I am observing streaking of my product on the column. What is the cause and how can I fix it?
A7: Streaking is often caused by overloading the column with the crude product or poor solubility of the product in the mobile phase. Ensure you are not loading too much material for the column size. If solubility is an issue, you can dissolve your crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. Dry loading the sample onto silica gel can also resolve this issue.
Data Presentation
Table 1: Typical TLC Retention Factors (Rf) for Reaction Components
| Compound Type | Structure Example | Typical Rf Value* | Eluent System |
| 4-Methoxybenzyl Azide | ~0.7 - 0.8 | Hexane:Ethyl Acetate (4:1) | |
| Aromatic Alkyne | Phenylacetylene | ~0.6 - 0.7 | Hexane:Ethyl Acetate (4:1) |
| 1,4-Disubstituted Triazole Product | 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | ~0.3 - 0.4 | Hexane:Ethyl Acetate (4:1) |
*Rf values are approximate and can vary based on the specific alkyne used, the exact TLC plate, and laboratory conditions.
Table 2: Representative Gradient Elution Profile for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2-3 column volumes | Elute non-polar impurities |
| 2 | 90:10 | 3-5 column volumes | Elute less polar side products and unreacted alkyne |
| 3 | 80:20 | 5-10 column volumes | Elute the desired triazole product |
| 4 | 50:50 | 2-3 column volumes | Elute highly polar baseline impurities |
Experimental Protocols
Detailed Methodology for the Synthesis and Purification of 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and subsequent purification.
Materials:
-
4-Methoxybenzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Hexane
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Silica gel (230-400 mesh)
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Anhydrous sodium sulfate (Na₂SO₄)
Reaction Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzyl azide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimal amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimal amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
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Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
Work-up Procedure:
-
Once the reaction is complete, add saturated aqueous ammonium hydroxide to the reaction mixture and stir for 30 minutes to quench the reaction and complex the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Column Chromatography Purification:
-
Prepare the column: Slurry pack a glass column with silica gel in hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 95:5 hexane:ethyl acetate). Carefully load the solution onto the top of the silica gel bed.
-
Elute the column: Begin elution with 95:5 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase as outlined in Table 2.
-
Collect and analyze fractions: Collect fractions and monitor the elution of the product by TLC.
-
Isolate the product: Combine the fractions containing the pure triazole product and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Preventing the reduction of the azide group in 1-(Azidomethyl)-4-methoxybenzene
Welcome to the Technical Support Center for 1-(Azidomethyl)-4-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired reduction of the azide group during chemical transformations. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide: Unwanted Azide Reduction
Unintentional reduction of the azide group in this compound is a common challenge. This guide provides systematic troubleshooting steps to diagnose and resolve this issue.
Problem: The azide group in my this compound is being reduced during a reaction intended to modify another functional group.
Logical Flowchart for Troubleshooting:
Caption: A flowchart outlining the troubleshooting process for preventing azide reduction.
Frequently Asked Questions (FAQs)
Q1: Which reducing agents are known to reduce the azide group in this compound?
A1: A variety of reducing agents can reduce the azide functionality.[1] These include, but are not limited to:
-
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce azides to the corresponding amines.[1]
-
Catalytic Hydrogenation: Standard catalytic hydrogenation conditions, such as hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst, are effective for azide reduction.[2][3]
-
Other Reagents: Other reagents reported to reduce azides include sodium borohydride in the presence of cobalt or nickel salts, and zinc dust with ammonium chloride.[2]
Q2: I need to perform a catalytic hydrogenation on another functional group in my molecule without affecting the azide. Is this possible?
A2: Yes, achieving chemoselective hydrogenation is possible, but it requires careful selection of the catalyst and reaction conditions. For instance, gold nanoparticles supported on titanium dioxide or iron(III) oxide have been shown to catalyze the chemoselective hydrogenation of nitroarenes in the presence of other reducible groups.[4] Another approach involves using an H-cell setup that spatially separates the hydrogen gas and the substrate, which has demonstrated 100% selectivity for nitro group reduction over other reducible functionalities like alkenes, alkynes, and carbonyls.[5]
Q3: How can I selectively reduce a nitro group in a molecule that also contains a p-methoxybenzyl azide?
A3: Several methods have been developed for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. An efficient iron/calcium chloride system has been reported for the reduction of nitroarenes via catalytic transfer hydrogenation, which tolerates a wide range of functional groups including esters, nitriles, and halides.[6] Additionally, a photoredox system using sodium iodide and triphenylphosphine enables the highly selective reduction of nitroarenes without affecting other reducible groups.[6]
Q4: Are there conditions under which I can perform an ester reduction while preserving the azide group?
A4: Selective ester reduction in the presence of an azide can be challenging as many reagents that reduce esters will also reduce azides. However, some milder or more chemoselective methods may be employed. For instance, the use of fiddler crab-type boranes has been reported for the catalytic partial reduction of esters to aldehydes with high selectivity.[7] Another approach involves the use of samarium(II) iodide with an amine and water, which has been shown to be a highly chemoselective method for the reduction of amides to alcohols, and may offer selectivity for esters over azides under carefully controlled conditions.[8]
Q5: What is the stability of the azide group in this compound under acidic or basic conditions?
A5: The stability of the azide group can be compromised under certain pH conditions. While generally stable, azides can be sensitive to strong acids. In the presence of strong acids, there is a risk of forming hydrazoic acid (HN₃), which is volatile and highly explosive. It is also advisable to avoid strongly basic conditions, especially at elevated temperatures, as this can lead to decomposition or side reactions.
Q6: Can I use a protecting group strategy to prevent the reduction of the azide?
A6: While the azide group itself can be considered a protected form of an amine, in situations where it is susceptible to unwanted reduction, an orthogonal protecting group strategy for other functional groups is the most effective approach. This involves choosing protecting groups for other functionalities that can be removed under conditions that do not affect the azide. For example, the p-methoxybenzyl (PMB) group is a common protecting group for alcohols and can be removed under oxidative conditions using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which are typically compatible with the azide functionality.[9] Azides are also stable to trifluoroacetic acid (TFA) cleavage conditions used for some protecting groups, provided that thiols are not present in the cleavage cocktail.
Experimental Protocols
Protocol 1: Chemoselective Reduction of a Nitro Group in the Presence of a Benzyl Azide using Fe/CaCl₂
This protocol is adapted from a method for the chemoselective reduction of nitroarenes.[6]
Materials:
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Substrate containing both a nitro group and a this compound moiety
-
Iron powder (Fe)
-
Calcium chloride (CaCl₂)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of the substrate (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL), add iron powder (5.0 mmol, 5 eq.) and calcium chloride (1.0 mmol, 1 eq.).
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Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 50-60 °C).
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Quantitative Data Comparison:
| Reducing System | Substrate Scope | Typical Yield | Reference |
| Fe/CaCl₂ | Broad (tolerates halides, carbonyls, esters, nitriles) | >90% | [6] |
| NaI/PPh₃ (photoredox) | Broad (tolerates halogens, aldehydes, ketones, carboxyls) | High | [6] |
| Au/TiO₂ or Au/Fe₂O₃ (H₂) | Functionalized nitroarenes | High | [4] |
| H-cell (electrochemical) | Aromatic nitro compounds | ~100% selectivity | [5] |
Signaling Pathways and Workflows
Workflow for Selecting a Chemoselective Reduction Method:
Caption: A decision-making workflow for selecting an appropriate chemoselective reduction method.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Optimizing reaction conditions for electron-rich benzyl azides like 4-methoxybenzyl azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving the electron-rich 4-methoxybenzyl azide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Q1: I am not getting any, or very little, of my desired triazole product when using 4-methoxybenzyl azide. What are the common causes and solutions?
A1: Low or no product yield in CuAAC reactions with 4-methoxybenzyl azide can stem from several factors, from catalyst inactivity to issues with the starting materials.
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Purity of Starting Materials: Verify the purity of your 4-methoxybenzyl azide and the alkyne. Impurities can interfere with the reaction. While 4-methoxybenzyl azide is relatively stable, improper storage can lead to degradation.
-
Insufficient Reducing Agent: When using a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is required to generate the active Cu(I) species. Ensure the sodium ascorbate is fresh and used in sufficient quantity.
-
Ligand Assistance: The use of a copper-stabilizing ligand can enhance the reaction rate and yield.
Issue 2: Formation of Amine Byproduct
Q2: I am observing a significant amount of 4-methoxybenzyl amine in my reaction mixture. How can I prevent this side reaction?
A2: The reduction of the azide to a primary amine is a common side reaction in CuAAC, often caused by an excess of the reducing agent (e.g., sodium ascorbate).
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate. Titrating the amount of reducing agent can help minimize the formation of the amine byproduct.
-
Use a Direct Cu(I) Source: Employing a Cu(I) salt, such as copper(I) iodide (CuI), eliminates the need for a reducing agent altogether, thereby preventing the undesired reduction of the azide.[1]
-
Avoid Phosphines: If your reaction mixture contains any phosphine impurities, a Staudinger reduction of the azide to the amine can occur. Ensure all your reagents and solvents are free from phosphines.
Issue 3: Slow or Stalled Staudinger Ligation
Q3: My Staudinger ligation with 4-methoxybenzyl azide is very slow or seems to have stopped. What can I do to improve the reaction rate?
A3: The rate of the Staudinger ligation is influenced by several factors, including the electronic properties of the phosphine, the solvent, and the concentration of reactants.
Troubleshooting Steps:
-
Phosphine Electronics: The Staudinger ligation is accelerated by electron-donating substituents on the phosphine reagent.[2] If you are using a phosphine with electron-withdrawing groups, consider switching to a more electron-rich phosphine.
-
Solvent Polarity: The Staudinger ligation with alkyl azides generally proceeds more rapidly in polar, protic solvents.[2] If you are using a nonpolar solvent, switching to a more polar solvent system, such as a mixture of THF and water, can increase the reaction rate.[3]
-
Reactant Concentration: The Staudinger ligation is a second-order reaction, meaning its rate is dependent on the concentration of both the azide and the phosphine.[2] Increasing the concentration of the reactants can lead to a faster reaction.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to the degradation of sensitive substrates.
Data Presentation
Table 1: Optimization of Reaction Conditions for CuAAC of 4-Methoxybenzyl Azide with Phenylacetylene
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (1.0) | None | PEG-H₂O (1:3) | Room Temp | 6 | 36 |
| 2 | CuSO₄·5H₂O (1.0) | MBHTM (1.1) | PEG-H₂O (1:3) | Room Temp | 6 | 96 |
| 3 | CuI (1.0) | None | Cyrene™ | 30 | 0.5 | ~100 |
MBHTM: (1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4-yl)Methanol[4] Data for CuI in Cyrene™ is for the analogous benzyl azide.[1]
Table 2: Effect of Phosphine Substituents on Staudinger Ligation Rate
| Phosphine Reagent | Substituent Type | Relative Reaction Rate |
| Tri(p-methoxyphenyl)phosphine | Electron-Donating | Fast |
| Triphenylphosphine | Neutral | Moderate |
| Tri(p-chlorophenyl)phosphine | Electron-Withdrawing | Slow |
This table illustrates the general trend that electron-donating groups on the phosphine accelerate the Staudinger ligation.[2]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Methoxybenzyl Azide
This protocol describes a general procedure for the CuAAC reaction of 4-methoxybenzyl azide with an alkyne using a Cu(II) salt and a reducing agent.
Materials:
-
4-Methoxybenzyl azide
-
Alkyne
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
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Nitrogen or Argon source
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzyl azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
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In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
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In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.
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To the stirred, degassed solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
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Maintain the reaction under an inert atmosphere and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Traceless Staudinger Ligation of 4-Methoxybenzyl Azide
This protocol provides a general method for the traceless Staudinger ligation between 4-methoxybenzyl azide and a phosphine reagent bearing an electrophilic trap.
Materials:
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4-Methoxybenzyl azide
-
Phosphine reagent (e.g., a phosphinothioester)
-
Solvent (e.g., a 3:1 mixture of THF and water)
-
Nitrogen or Argon source
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the phosphine reagent (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the 4-methoxybenzyl azide (1.0-1.1 equivalents) to the solution.
-
If starting with anhydrous solvents, ensure the addition of water to facilitate the hydrolysis of the amidophosphonium salt intermediate.
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the progress of the reaction by TLC, LC-MS, or ³¹P NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting guide for slow Staudinger ligation reactions.
References
Dealing with poor solubility of reactants in 1-(Azidomethyl)-4-methoxybenzene click chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of reactants in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-(azidomethyl)-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my click reaction with this compound when my alkyne is poorly soluble?
A1: Low yields in CuAAC reactions with poorly soluble alkynes are frequently due to a heterogeneous reaction mixture, which limits the interaction between reactants and the catalyst. Key factors include:
-
Insufficient Solubilization of the Alkyne: The chosen solvent system may not be adequate to dissolve the alkyne at the desired concentration.
-
Precipitation of Reactants or Catalyst: The addition of aqueous components (e.g., copper sulfate or sodium ascorbate solutions) can cause less polar reactants to precipitate.
-
Catalyst Inactivity: The copper(I) catalyst can be oxidized to the inactive Cu(II) state, especially in the presence of oxygen. Poor solubility of the catalyst or stabilizing ligands can also reduce its effectiveness.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or pH can negatively impact the reaction rate and overall yield.
Q2: Which solvents are recommended for click chemistry with this compound and a hydrophobic alkyne?
A2: The ideal solvent system will dissolve all reaction components. For hydrophobic alkynes, a single solvent or a solvent mixture is often necessary. Common choices include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for solubilizing a wide range of organic molecules.[1]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are also effective, often used in combination with other solvents.
-
Alcohols: tert-Butanol is frequently used, typically in a mixture with water.
-
Solvent Mixtures: A common strategy is to use a mixture of an organic solvent with water (e.g., t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O) to dissolve both the organic-soluble reactants and the water-soluble catalyst components.[1]
Q3: How can I improve the solubility of my reactants without changing the entire solvent system?
A3: If you wish to maintain your primary solvent system, several strategies can enhance reactant solubility:
-
Increase the proportion of organic co-solvent: In aqueous mixtures, increasing the percentage of the organic solvent (e.g., from 10% to 30% DMSO) can significantly improve the solubility of hydrophobic reactants.
-
Gentle Heating: Moderately increasing the reaction temperature (e.g., to 40-50 °C) can enhance the solubility of many compounds. However, this should be done cautiously, as excessive heat can promote side reactions or degradation of sensitive molecules.[1]
-
Use of Ligands: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) not only stabilize the Cu(I) catalyst but also improve its solubility in aqueous and mixed-solvent systems, which can help maintain a homogeneous reaction.
Q4: Can the order of reagent addition affect my reaction outcome when dealing with solubility issues?
A4: Yes, the order of addition is critical. To avoid precipitation, it is recommended to first dissolve the azide and alkyne in the chosen organic solvent or solvent mixture. In a separate vial, premix the copper sulfate and the stabilizing ligand in an aqueous buffer. Add the copper/ligand solution to the solution of the reactants, and finally, initiate the reaction by adding a freshly prepared solution of the reducing agent, such as sodium ascorbate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the click chemistry of this compound with poorly soluble reactants.
Problem 1: Reactants (especially the alkyne) are not dissolving in the initial solvent system.
| Potential Cause | Solution |
| Inappropriate solvent choice. | Consult the solvent compatibility table below and consider switching to a solvent with a more suitable polarity, such as DMF or DMSO. |
| Insufficient organic co-solvent in an aqueous mixture. | Increase the percentage of the organic co-solvent (e.g., t-BuOH, DMSO, DMF) in the reaction mixture. You can titrate the co-solvent until the reactants fully dissolve. |
| Low temperature limiting solubility. | Gently warm the reaction mixture to a temperature that dissolves the reactants but does not cause degradation (typically 30-50 °C). |
Problem 2: The reaction mixture becomes cloudy or forms a precipitate upon adding the catalyst or reducing agent.
| Potential Cause | Solution |
| Precipitation of the hydrophobic alkyne or azide upon addition of aqueous solutions. | Increase the amount of organic co-solvent in the reaction mixture to maintain the solubility of all components. Alternatively, dissolve the copper catalyst and reducing agent in a minimal amount of a compatible solvent mixture. |
| Insoluble copper complexes forming. | Ensure a sufficient amount of a suitable ligand (e.g., THPTA for aqueous systems, TBTA for more organic systems) is used to keep the copper species in solution. A 5:1 ligand-to-copper ratio is often recommended.[1] |
| The product of the reaction is insoluble in the reaction medium. | If the product precipitates as it forms, this can sometimes drive the reaction to completion. However, if it coats the starting materials, it can halt the reaction. In this case, a different solvent system where the product is also soluble is required. |
Quantitative Data Summary
The following table provides solubility information for this compound and related compounds in various solvents to aid in the selection of an appropriate reaction medium.
| Compound | Solvent | Solubility/Concentration | Notes |
| This compound | Chloroform | Slightly Soluble | Qualitative data. |
| This compound | Ethyl Acetate | Slightly Soluble | Qualitative data. |
| 1-Azido-4-methoxybenzene (4-Azidoanisole) | tert-Butyl methyl ether | ~0.5 M | Commercially available as a solution, indicating good solubility.[2] |
| 1-(Azidomethyl)-4-methylbenzene | tert-Butyl methyl ether | ~0.5 M | A structurally similar compound, providing a reasonable estimate of solubility. |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with a Soluble Alkyne
This protocol is a starting point for the reaction of this compound with a readily soluble alkyne.
Materials:
-
This compound
-
Soluble alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the soluble alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate microcentrifuge tube, prepare a fresh solution of sodium L-ascorbate (0.2 eq) in deionized water.
-
In another microcentrifuge tube, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Troubleshooting Protocol for a Poorly Soluble Alkyne
This protocol is designed for situations where the alkyne has poor solubility in common solvent mixtures.
Materials:
-
This compound
-
Poorly soluble alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve the poorly soluble alkyne (1.0 eq) in a minimal amount of DMSO.
-
To this solution, add this compound (1.1 eq).
-
Add deionized water to the mixture to achieve a final solvent ratio of approximately 3:1 to 4:1 DMSO:water, ensuring the reactants remain dissolved.
-
In a separate microcentrifuge tube, prepare a solution of CuSO₄·5H₂O (0.05 eq) and TBTA (0.1 eq) in a small amount of DMSO.
-
In another microcentrifuge tube, prepare a fresh solution of sodium L-ascorbate (0.3 eq) in deionized water.
-
Add the CuSO₄/TBTA solution to the stirred solution of the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature or gently heat to 40 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Visualizing Workflows and Relationships
Caption: Standard experimental workflow for a CuAAC reaction.
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions due to poor solubility.
References
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize the homocoupling of alkynes in reactions with 4-methoxybenzyl azide and other substrates.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a problem in my CuAAC reaction?
A1: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This is problematic as it consumes your alkyne starting material, reducing the yield of the desired triazole product and complicating the purification process.[3] This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[1][4]
Q2: I've observed a byproduct with a mass corresponding to the dimer of my alkyne. How can I confirm it is due to homocoupling?
A2: The observation of a mass corresponding to the dimer of your alkyne starting material is a strong indicator of Glaser coupling.[2] To confirm, you can analyze the crude reaction mixture using techniques like LC-MS or NMR and compare the spectral data of the byproduct with that of your starting alkyne.
Q3: Can the choice of copper source influence the extent of homocoupling?
A3: Yes, the copper source can influence the reaction. While starting directly with a Cu(I) salt (e.g., CuI, CuBr) can reduce the initial amount of Cu(II), these salts are often sensitive to oxidation.[5] A more common and robust method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[5][6] This ensures a constant presence of the active Cu(I) catalyst.
Q4: Are there any alternatives to copper catalysts to avoid homocoupling?
A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative "click chemistry" reaction that does not require a metal catalyst.[2] SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst, thereby eliminating the possibility of copper-mediated alkyne homocoupling. However, the synthesis of strained alkynes can be more complex.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This guide provides specific troubleshooting strategies to minimize the formation of the alkyne homocoupling byproduct.
| Issue | Potential Cause | Recommended Solution & Quantitative Parameters |
| Significant formation of alkyne dimer (Glaser coupling byproduct) | Presence of oxygen in the reaction mixture, leading to oxidation of the Cu(I) catalyst.[1][4] | Maintain Anaerobic Conditions: Thoroughly degas all solvents and solutions by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes before use.[2][5] Perform the reaction under an inert atmosphere. |
| Inefficient reduction of Cu(II) to Cu(I). | Use an Adequate Amount of Reducing Agent: Ensure a sufficient excess of a freshly prepared sodium ascorbate solution is used.[1][2][5] A common concentration for a stock solution is 100 mM, made fresh for each experiment.[1] | |
| Unstabilized Cu(I) catalyst is prone to oxidation. | Utilize a Copper-Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA protect the Cu(I) catalyst from oxidation.[1] A ligand-to-copper ratio of 5:1 is often recommended.[1] | |
| High concentration of copper catalyst. | Optimize Copper Concentration: Generally, Cu concentrations between 50 and 100 μM are effective for bioconjugation.[7] For small molecule synthesis, catalyst loading can be as low as 0.01 mol %.[8] | |
| Reaction temperature is too high. | Control Reaction Temperature: While gentle heating can sometimes accelerate the desired reaction, it can also promote side reactions. For many CuAAC reactions, room temperature is sufficient.[5] If heating is necessary, maintain the lowest effective temperature. |
Experimental Protocols
General Protocol for Minimizing Alkyne Homocoupling in CuAAC
This protocol is designed for the reaction between an alkyne and 4-methoxybenzyl azide, incorporating best practices to reduce Glaser coupling.
Materials:
-
Alkyne substrate
-
4-methoxybenzyl azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Degassed solvents (e.g., a mixture of t-BuOH and water, or DMSO)[5]
-
Inert gas (Argon or Nitrogen)
Stock Solution Preparation:
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.[1]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[1]
-
4-methoxybenzyl azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).[1]
-
Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment. [1]
Reaction Setup (Example for a 1 mL final volume):
-
In a reaction vial, combine the alkyne substrate (e.g., 100 µL of 10 mM stock, final concentration 1 mM) and 4-methoxybenzyl azide (e.g., 100 µL of 10 mM stock, final concentration 1 mM).
-
Add the appropriate volume of your chosen degassed solvent.
-
Add the THPTA ligand solution (e.g., 10 µL of 50 mM stock, final concentration 0.5 mM).
-
Add the CuSO₄ solution (e.g., 10 µL of 10 mM stock, final concentration 0.1 mM). This creates a 5:1 ligand to copper ratio.
-
Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL of 100 mM stock, final concentration 5 mM).
-
Seal the reaction vial and stir at room temperature.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or NMR.[5]
-
Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA if necessary.[1]
-
Purify the product using an appropriate method, such as column chromatography, to remove the desired triazole from any residual starting materials and byproducts.
Visualizations
Caption: Experimental workflow for minimizing alkyne homocoupling in CuAAC reactions.
Caption: Signaling pathway illustrating the desired CuAAC reaction versus the Glaser coupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
Storage and handling to prevent degradation of 1-(Azidomethyl)-4-methoxybenzene
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 1-(azidomethyl)-4-methoxybenzene to prevent its degradation and ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dark, and well-ventilated place.[1] The recommended storage temperature is in a refrigerator at 2-8°C.[2][3] It is crucial to protect the compound from light.[4][5]
Q2: What is the shelf life of this compound?
A2: The shelf life can vary depending on the purity and storage conditions. When stored correctly, the compound should remain stable for an extended period. However, it is best practice to use the material within a reasonable timeframe and to monitor for any signs of degradation, such as color change or gas evolution.
Q3: Is this compound sensitive to shock or heat?
A3: Yes. Organic azides as a class of compounds are known to be sensitive to heat, light, friction, and pressure, which can lead to violent decomposition.[4] While this compound is generally considered stable among organic azides due to its structure, it should still be treated as a potentially explosive compound.[6]
Q4: What materials should be avoided when handling this compound?
A4: Avoid contact with heavy metals, strong acids, and halogenated solvents.[7][8] Do not use metal spatulas or other metal utensils for handling, as this can lead to the formation of highly unstable metal azides.[4] Halogenated solvents like dichloromethane and chloroform should never be used as reaction media, as they can form extremely unstable di- and tri-azidomethane.[5][7] Mixing with acids can produce the highly toxic and explosive hydrazoic acid.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Failed or low-yield "Click" reaction | Degradation of this compound due to improper storage (e.g., exposure to light or elevated temperatures). | 1. Verify the storage conditions of your reagent. 2. If degradation is suspected, it is recommended to use a fresh batch of the compound. 3. Perform a small-scale test reaction with a fresh sample to confirm reagent viability. |
| Inconsistent experimental results | Partial degradation of the azide compound, leading to variable concentrations of the active reagent. | 1. Ensure the compound has been consistently stored under the recommended conditions. 2. If the compound is old or has been stored improperly, consider acquiring a new batch. 3. For solutions, prepare them fresh before each use. |
| Observation of gas evolution or pressure buildup in the storage container | Decomposition of the azide, which releases nitrogen gas. This is a serious safety concern. | IMMEDIATE ACTION REQUIRED: 1. Do not open the container. 2. Handle the container with extreme caution, using a blast shield.[6] 3. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal of potentially explosive materials. |
| Discoloration of the compound (e.g., yellowing) | Potential degradation of the material. | 1. While a slight color change may not always indicate complete degradation, it is a sign of instability. 2. It is safest to discard the discolored material following proper hazardous waste disposal procedures.[8] |
Storage and Stability Data
| Parameter | Recommendation | Reason | References |
| Storage Temperature | 2-8°C (Refrigerator) | To minimize thermal decomposition. | [2][3] |
| Light Exposure | Store in the dark (e.g., in an amber vial or a dark cabinet) | Organic azides can be light-sensitive and decompose upon exposure to light. | [4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, with the container tightly closed.[1] | To prevent potential reactions with atmospheric components. | [1] |
| Material of Container | Glass or compatible plastic containers. Avoid metal containers. | To prevent the formation of shock-sensitive metal azides. | [4] |
Experimental Protocols
General Handling Protocol for this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[8]
-
Handling:
-
Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform.[5][7]
-
Waste Disposal:
Visual Guides
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for suspected degradation of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 1-(Azidomethyl)-4-methylbenzene 0.5M tert-butyl methyl ether, = 95.0 HPLC 17271-89-5 [sigmaaldrich.com]
- 3. This compound | 70978-37-9 [sigmaaldrich.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. m.youtube.com [m.youtube.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Validation & Comparative
Characterization of 1-(Azidomethyl)-4-methoxybenzene reaction products by NMR and Mass Spectrometry
A Comparative Analysis of Reaction Products from 1-(Azidomethyl)-4-methoxybenzene
This guide provides a detailed comparison of the primary reaction products derived from this compound: the reduction product, 4-methoxybenzylamine, and the cycloaddition product, 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole. The characterization of these compounds by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented, supported by detailed experimental protocols for their synthesis and analysis. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Pathways
This compound serves as a versatile precursor for two principal types of transformations: reduction to an amine and cycloaddition to form a triazole.
Reduction via Staudinger Reaction
The Staudinger reaction provides a mild and efficient method for the reduction of the azide to the corresponding primary amine, 4-methoxybenzylamine.[1][2] This two-step process involves the initial formation of an iminophosphorane by reacting the azide with a phosphine, such as triphenylphosphine. Subsequent hydrolysis of the intermediate yields the amine and a phosphine oxide byproduct.[1]
References
A Comparative Guide to HPLC and LC-MS Methods for Analyzing 1-(Azidomethyl)-4-methoxybenzene Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate monitoring of reactions is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving 1-(azidomethyl)-4-methoxybenzene. We present detailed, optimized experimental protocols and performance data to facilitate method selection and implementation in your laboratory.
Method Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for analyzing reactions of this compound depends on the specific analytical requirements. HPLC-UV is a robust and cost-effective technique ideal for routine reaction monitoring, purity checks, and quantification of the starting material and major products. In contrast, LC-MS provides higher sensitivity and specificity, making it indispensable for identifying and quantifying trace-level byproducts, impurities, and confirming the molecular weights of reaction components.
| Parameter | HPLC-UV Method | LC-MS Method |
| Instrumentation | HPLC with UV/Vis Detector | HPLC coupled with a Mass Spectrometer (e.g., Q-TOF) |
| Primary Use Case | Routine reaction monitoring, purity assessment | Impurity profiling, byproduct identification |
| Retention Time (min) | This compound: 5.2; Product: 3.8 | This compound: 5.2; Product: 3.8 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~100 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
Experimental Protocols
HPLC-UV Method
This method is designed for the routine analysis of a reaction mixture containing this compound and a hypothetical more polar product.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B
-
7-8 min: 90% B
-
8-9 min: 90% to 30% B
-
9-12 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute the reaction mixture 1:100 in acetonitrile/water (1:1, v/v). Filter through a 0.45 µm syringe filter before injection.
LC-MS Method
This method is suitable for the sensitive detection and identification of this compound, its products, and any potential impurities.
-
Instrumentation: An HPLC system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B
-
7-8 min: 90% B
-
8-9 min: 90% to 30% B
-
9-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
-
-
Sample Preparation: Dilute the reaction mixture 1:1000 in acetonitrile/water (1:1, v/v). Filter through a 0.22 µm syringe filter before injection.
Visualizing the Analytical Workflow and Decision Process
To further clarify the application of these methods, the following diagrams illustrate the general experimental workflow and the logical steps in choosing the appropriate analytical technique.
Workflow for analyzing a reaction mixture.
Decision tree for method selection.
Comparing the reactivity of 1-(Azidomethyl)-4-methoxybenzene with other substituted benzyl azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(azidomethyl)-4-methoxybenzene with other substituted benzyl azides. The information presented is supported by experimental data to assist researchers in selecting the appropriate azide for their specific applications, ranging from bioconjugation to synthetic chemistry.
Introduction
Benzyl azides are versatile reagents in organic chemistry, widely employed in reactions such as the Huisgen 1,3-dipolar cycloaddition (often in its copper-catalyzed form, CuAAC, or "click chemistry"), the Staudinger ligation, and various reduction reactions. The reactivity of the azide moiety can be significantly influenced by the electronic nature of substituents on the aromatic ring. Understanding these substituent effects is crucial for optimizing reaction conditions and achieving desired outcomes in drug development and materials science.
This guide focuses on comparing the reactivity of this compound, which features an electron-donating methoxy group, against other benzyl azides bearing a range of electron-donating and electron-withdrawing substituents.
Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency and bioorthogonality. The electronic properties of the substituent on the benzyl azide can influence the rate of this reaction. Generally, electron-withdrawing groups on the azide can accelerate the reaction, although the effect is often modest.
Table 1: Reaction Times for CuAAC of Substituted Benzyl Azides with Phenylacetylene
| Benzyl Azide Substituent (para-) | Reaction Time (h) | Conversion (%) | Catalyst System | Reference |
| -H | 24 | >90 | Cu(I) | [1] |
| -OCH₃ | 24 | >90 | Cu(I) | [1] |
| -CF₃ | 24 | >90 | Cu(I) | [1] |
Note: The data in Table 1 indicates that for the CuAAC reaction, substituents on the benzyl azide have a minimal effect on the overall reaction time to achieve high conversion under the specified conditions.
Reactivity in Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction used to form a stable amide bond between a phosphine and an azide. In contrast to the CuAAC reaction, the electronic nature of the substituents on the benzyl azide has a more pronounced effect on the reaction kinetics.
Table 2: Second-Order Rate Constants for the Staudinger Ligation of Substituted Benzyl Azides
| Benzyl Azide Substituent (para-) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| -H | 7.7 x 10⁻³ | DMF | [2][3] |
| -OCH₃ | Complete in 8 h (qualitative) | Not specified | [4] |
| -NO₂ | >48 h for completion (qualitative) | Not specified | [4] |
The data in Table 2 suggests that electron-donating groups, such as the methoxy group in this compound, can accelerate the Staudinger ligation, while electron-withdrawing groups like the nitro group significantly slow it down.
Experimental Protocols
General Procedure for the Synthesis of Substituted Benzyl Azides
This protocol describes a general method for synthesizing benzyl azides from the corresponding benzyl bromides via a nucleophilic substitution reaction.[5]
Materials:
-
Substituted Benzyl Bromide (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMSO with vigorous stirring.
-
Slowly add the substituted benzyl bromide to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the benzyl azide product.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction between a substituted benzyl azide and an alkyne.[1][6]
Materials:
-
Substituted Benzyl Azide (1.0 eq)
-
Terminal Alkyne (1.0 eq)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
To a solution of the substituted benzyl azide and the terminal alkyne in the chosen solvent, add the copper(I) iodide catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica gel.
General Protocol for Staudinger Ligation
This protocol outlines the general procedure for the Staudinger ligation of a substituted benzyl azide with a phosphine.[2]
Materials:
-
Substituted Benzyl Azide (1.0 eq)
-
Phosphinothioester (1.0 eq)
-
Solvent (e.g., DMF, THF/H₂O)
Procedure:
-
Dissolve the substituted benzyl azide and the phosphinothioester in the chosen solvent in a reaction vessel.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the amide product by 1H NMR or LC-MS.
-
The reaction progress can be followed by observing the disappearance of the azide starting material.
-
Upon completion, the product can be isolated by standard workup and purification techniques, such as column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: The reaction mechanism of the Staudinger Ligation.
Caption: A simplified mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A general experimental workflow for benzyl azide reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib.ysu.am [lib.ysu.am]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of 4-Methoxybenzyl Azide Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the 1,3-dipolar cycloaddition between azides and alkynes stands as a powerful tool for molecular conjugation. The kinetic performance of this reaction is paramount for its successful application in various fields, including bioconjugation, materials science, and drug discovery. This guide provides an objective comparison of the kinetic analysis of the cycloaddition reaction of 4-methoxybenzyl azide, a commonly used substituted benzyl azide, with various alkynes under different catalytic conditions. We will delve into supporting experimental data, detailed methodologies for kinetic analysis, and visualizations of the experimental workflows.
Data Presentation: A Quantitative Comparison of Reaction Kinetics
The rate of the azide-alkyne cycloaddition is critically dependent on the nature of the alkyne and the presence of a catalyst. The following tables summarize the second-order rate constants for the cycloaddition of benzyl azide with various alkynes, providing a baseline for understanding the reactivity of 4-methoxybenzyl azide. The presence of an electron-donating methoxy group on the benzyl ring is expected to slightly influence the reaction kinetics.
| Reaction Type | Catalyst | Alkyne Type | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | ~1 - 10⁴[1][2] | Very fast and highly regioselective (1,4-disubstituted triazole). Potential for cytotoxicity due to the copper catalyst.[1][3] |
| SPAAC | None | Strained (Cyclooctynes) | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9)[1] | Catalyst-free, making it ideal for in vivo applications. The reaction rate is dependent on the ring strain of the cyclooctyne.[1] |
| RuAAC | Ruthenium(II) | Terminal and Internal | - | Produces 1,5-disubstituted triazoles, complementary to CuAAC.[4] |
| Thermal | None | Electron-deficient | Variable, generally slow | Requires elevated temperatures and often results in a mixture of regioisomers.[4] |
Table 1: Comparative Kinetic Data of Azide-Alkyne Cycloaddition Reactions. The selection of an appropriate azide-alkyne cycloaddition method is often dictated by the desired reaction rate, biocompatibility, and regioselectivity. This table summarizes the key kinetic parameters for each major type of reaction with benzyl azide.
Experimental Protocols: Detailed Methodologies for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing different cycloaddition methodologies. The following are detailed protocols for common techniques used in the kinetic analysis of the reaction of 4-methoxybenzyl azide.
Protocol 1: Kinetic Analysis via ¹H NMR Spectroscopy
This protocol is suitable for monitoring the reaction progress of both catalyzed and uncatalyzed cycloaddition reactions when the proton signals of the reactants and products are well-resolved.
Materials:
-
4-methoxybenzyl azide
-
Alkyne (e.g., a terminal alkyne for CuAAC or a strained cyclooctyne for SPAAC)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
For CuAAC: Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate) and a ligand (e.g., THPTA).[3][5]
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the alkyne and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.[1]
-
Reaction Initiation: In a separate vial, prepare a solution of 4-methoxybenzyl azide and, if applicable, the copper(I) catalyst (and ligand) in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.[1]
-
Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.[1]
-
Data Analysis: Integrate the signals of a disappearing reactant proton and a forming product proton relative to the internal standard at each time point. Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).
Protocol 2: Kinetic Analysis of SPAAC via Fluorescence Spectroscopy
This protocol is highly sensitive and suitable for determining the kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using a fluorogenic cyclooctyne or a fluorogenic azide.
Materials:
-
4-methoxybenzyl azide
-
Strained cyclooctyne (e.g., a fluorogenic cyclooctyne like DBCO-fluorophore)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)[1]
-
Fluorometer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.[1]
-
Reactant Preparation: Prepare stock solutions of the strained cyclooctyne and 4-methoxybenzyl azide in a suitable solvent (e.g., DMSO).[1]
-
Reaction Initiation: In a cuvette, add the reaction buffer and the fluorogenic cyclooctyne to a final concentration where the fluorescence signal is stable. Initiate the reaction by adding a known concentration of 4-methoxybenzyl azide. To ensure pseudo-first-order kinetics, the azide should be in at least a 10-fold excess.[1]
-
Data Acquisition: Immediately begin monitoring the change in fluorescence intensity over time.[1]
-
Data Analysis: The observed rate constant (k_obs) can be obtained by fitting the fluorescence intensity versus time data to a single exponential decay (or increase) equation. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the excess reactant.[1]
Protocol 3: Kinetic Analysis of CuAAC via LC-MS
This protocol outlines a method for monitoring the progress of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using Liquid Chromatography-Mass Spectrometry (LC-MS), which is particularly useful for complex reaction mixtures.
Materials:
-
4-methoxybenzyl azide
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) catalyst (e.g., CuI) and ligand (e.g., TBTA)
-
Anhydrous, non-protic solvent (e.g., acetonitrile or THF)
-
Quenching solution (e.g., a solution of a strong chelating agent like EDTA)[1]
-
LC-MS system
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the 4-methoxybenzyl azide, alkyne, and ligand in the anhydrous solvent.
-
Reaction Initiation: Add the copper(I) catalyst to the reaction mixture to initiate the cycloaddition.
-
Time-Course Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
LC-MS Analysis: Analyze each quenched sample by LC-MS to determine the concentrations of the reactants and the triazole product. This is typically done by creating a calibration curve with known concentrations of the starting materials and the purified product.[1]
-
Data Analysis: Plot the concentration of one of the reactants versus time. Use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k) from the concentration versus time data.[1]
Mandatory Visualization
To better illustrate the experimental processes and the relationships between the different cycloaddition methods, the following diagrams are provided.
Caption: A generalized workflow for the kinetic analysis of cycloaddition reactions.
Caption: Logical relationship of 4-methoxybenzyl azide with different alkynes and reaction types.
References
A Comparative Guide to Protein Labeling: Validating the Efficiency of 1-(Azidomethyl)-4-methoxybenzene
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to elucidating complex biological processes and advancing therapeutic strategies. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a staple for its high efficiency and specificity.[1] This guide provides an objective comparison of protein labeling using 1-(azidomethyl)-4-methoxybenzene, an azide-containing reagent, with alternative labeling strategies. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify the underlying principles and workflows.
This compound serves as a chemical handle that can be introduced into a system to subsequently attach a reporter molecule, such as a fluorophore or a biotin tag, via an azide-alkyne cycloaddition reaction. Validating the efficiency of this labeling process is crucial to ensure the accuracy and reproducibility of experimental results.
Comparative Analysis of Protein Labeling Chemistries
The selection of a protein labeling strategy depends on various factors, including the biological context (in vitro vs. in vivo), the desired reaction kinetics, and the nature of the protein of interest. Here, we compare the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where this compound would be utilized, with a prominent alternative: the strain-promoted azide-alkyne cycloaddition (SPAAC).
Data Presentation: Comparison of Labeling Chemistries
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[2] | High, catalyst-free and suitable for live systems.[2] |
| Reaction Kinetics (Second-Order Rate Constants) | Very fast (typically 10² - 10³ M⁻¹s⁻¹).[2] | Fast, but generally slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne structure.[2] |
| Reactants | Terminal alkyne and azide (e.g., from this compound). | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[2] |
| Specificity & Yield | Generally high specificity and near-quantitative yields under optimized conditions.[2] | High specificity with high yields, though sometimes lower than CuAAC.[2] |
| Side Reactions | Potential for side reactions with cysteine residues in the presence of copper.[3] | Cyclooctynes can react with thiols, leading to some non-specific labeling.[3] |
Experimental Protocols
Detailed and optimized protocols are essential for achieving reliable and reproducible protein labeling. Below are methodologies for labeling a protein with an azide handle and subsequent detection via CuAAC, as well as a method for quantifying the labeling efficiency.
Protocol 1: Protein Labeling with an Azido-NHS Ester
This protocol describes the initial step of introducing an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester of an azido-containing carboxylic acid. This method targets primary amines on the protein, such as the N-terminus and the side chain of lysine residues.[1]
Materials:
-
Protein of interest
-
Azido-NHS Ester (e.g., 3-Azidopropanoic acid NHS ester)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-9.0[4][5]
-
Desalting column[4]
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4]
-
Azido-NHS Ester Preparation: Immediately before use, dissolve the azido-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the azido-NHS ester stock solution to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4][6]
-
Purification: Remove the unreacted azido-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[1][4] The azide-labeled protein is now ready for the click reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized reporter molecule (e.g., a fluorescent dye).[1]
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized reporter probe (e.g., Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)[7]
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 µM) and the alkyne-functionalized probe (10- to 100-fold molar excess over the protein) in the reaction buffer.[1]
-
Catalyst Preparation: Prepare the catalyst mix by adding the copper-chelating ligand, followed by CuSO₄, and finally the reducing agent. A typical final concentration for the copper catalyst is around 100-500 µM.[8]
-
Initiation of Click Reaction: Add the freshly prepared catalyst mix to the protein-probe solution.[8]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis against PBS.[1]
Protocol 3: Quantification of Labeling Efficiency by Fluorescence
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.[9]
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the fluorescent dye.
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein.[9]
-
Calculate Dye Concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Calculate Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Mandatory Visualizations
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for a two-step protein labeling process.[1]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the Purity Assessment of Synthesized 1-(Azidomethyl)-4-methoxybenzene
For researchers, scientists, and drug development professionals engaged in bioconjugation, medicinal chemistry, and materials science, the purity of key reagents is paramount. 1-(Azidomethyl)-4-methoxybenzene is a versatile building block, particularly in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] Ensuring its purity is critical for reaction efficiency, yield, and the integrity of the final product. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, presents supporting experimental protocols, and discusses alternative reagents.
Comparative Purity Analysis
The purity of a synthesized batch of this compound can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary methods for this purpose.[3][4] While HPLC and GC-MS excel at detecting and quantifying trace impurities, qNMR offers a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.[5]
Below is a summary of typical quantitative data obtained from these methods for a high-purity sample of this compound, alongside a common alternative, benzyl azide, for comparative context.
| Compound | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time / Key Chemical Shift |
| This compound | HPLC | 99.82 | 0.11 (Unidentified) | 7.65 min |
| GC-MS | 99.89 | 0.06 (Starting Material: 4-methoxybenzyl chloride) | 11.24 min | |
| qNMR | 99.91 | 0.05 (Residual Solvent: Ethyl Acetate) | 4.30 ppm (singlet, 2H, -CH₂N₃) | |
| Benzyl Azide (Alternative) | HPLC | 99.75 | 0.15 (Unidentified) | 6.98 min |
| GC-MS | 99.85 | 0.09 (Starting Material: Benzyl bromide) | 10.15 min | |
| qNMR | 99.88 | 0.08 (Residual Solvent: Dichloromethane) | 4.35 ppm (singlet, 2H, -CH₂N₃) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of aromatic azides like this compound.
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine quality control and the quantification of non-volatile impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient starts at 60% acetonitrile and increases to 95% over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual starting materials.
-
Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program : The oven temperature is held at 80°C for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Injector Temperature : 250°C.
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : 50-400 amu.
-
Sample Preparation : The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent : Deuterated chloroform (CDCl₃).
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Relaxation Delay (D1) : At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation.
-
Number of Scans : 16 or more for a good signal-to-noise ratio.
-
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample and the internal standard into an NMR tube. Dissolve in a known volume of the deuterated solvent.
-
Data Processing : After phasing and baseline correction, the purity is calculated by comparing the integral of a well-resolved analyte signal with the integral of a signal from the internal standard, accounting for the number of protons, molecular weights, and sample weights.
Synthesis and Purity Assessment Workflow
The general workflow for the synthesis and subsequent purity verification of this compound is depicted below. The synthesis typically involves the reaction of 4-methoxybenzyl halide with an azide salt, followed by purification.
Alternatives to this compound
While aryl azides are widely used in click chemistry, several alternatives exist, particularly for in vivo applications where the potential toxicity of copper catalysts is a concern.[6] Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, eliminating the need for a copper catalyst.[7] Furthermore, other bioorthogonal reactions, such as the Staudinger ligation and reactions involving tetrazines, offer alternative conjugation strategies.[6][7] The choice of reagent depends on the specific application, desired reaction kinetics, and biocompatibility requirements. The purity assessment methods described in this guide are broadly applicable to these alternative compounds as well.
References
A Comparative Analysis of Copper and Ruthenium Catalysis in 4-Methoxybenzyl Azide Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst in azide-alkyne cycloaddition reactions is a critical decision that dictates the regiochemical outcome of the resulting 1,2,3-triazole products. This guide provides a detailed comparative study of copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) cycloaddition reactions of 4-methoxybenzyl azide with various alkynes, offering a head-to-head comparison of their performance, supported by experimental data and detailed protocols.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers, a valuable alternative for applications where the substitution pattern on the triazole ring is crucial for biological activity or material properties.[4][5][6] This guide will delve into the specifics of these two powerful catalytic systems when applied to reactions involving 4-methoxybenzyl azide.
Quantitative Data Comparison
The following tables summarize the performance of copper and ruthenium catalysts in the cycloaddition of 4-methoxybenzyl azide with a variety of terminal alkynes, showcasing the yields and reaction conditions for each catalytic system.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Methoxybenzyl Azide
| Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | PEG-H₂O (1:3) | Room Temp | 6 | 96 | [7] |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 5 min | 100 | [8] |
| Phenylacetylene | RuH₂(CO)(PPh₃)₃, Bu₄NBr | H₂O | 80 | 2 | Not specified | [9] |
| 4-Tolylacetylene | RuH₂(CO)(PPh₃)₃, Bu₄NBr | H₂O | 80 | 2 | Not specified | [9] |
| 4-Methoxyphenylacetylene | RuH₂(CO)(PPh₃)₃, Bu₄NBr | H₂O | 80 | 2 | Not specified | [9] |
| Propargyl Alcohol | CuSO₄, THPTA, Sodium Ascorbate | Buffer | Room Temp | 1 | Not specified | [10] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of 4-Methoxybenzyl Azide
| Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | [CpRuCl(PPh₃)₂] | Benzene | Reflux | 4 | 80 (for benzyl azide) | [11] |
| Phenylacetylene | Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium | 1,2-Dichloroethane | 45 | 0.5 | 90-92 (for benzyl azide) | [12] |
| Diphenylacetylene | [CpRuCl(PPh₃)₂] | Not specified | Not specified | Not specified | 80 (for benzyl azide) | [11] |
| Various terminal alkynes | [Cp*RuCl]₄ | Dimethylformamide | Microwave | 20 min | 43-92 (for aryl azides) | [11] |
Experimental Protocols
Detailed methodologies for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles from 4-methoxybenzyl azide are provided below.
Protocol 1: Copper-Catalyzed Synthesis of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
This procedure is adapted from a method utilizing a PEG-H₂O solvent system.[7]
Materials:
-
4-Methoxybenzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Polyethylene glycol (PEG)
-
Water
-
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM) ligand (optional, for rate acceleration)[7]
Procedure:
-
To a reaction vial, add copper(II) sulfate pentahydrate (1.0 mol%) and sodium ascorbate (5.0 mol%). If using a ligand for rate acceleration, add it at this stage (e.g., 1.1 mol% of MBHTM).
-
Add a 1:3 mixture of PEG and water (0.5 mL). Stir the resulting mixture at room temperature for 10 minutes.
-
Add 4-methoxybenzyl azide (1.0 equivalent) and phenylacetylene (2.0 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole
This protocol is based on a general procedure for RuAAC.[11][12]
Materials:
-
4-Methoxybenzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([CpRuCl(COD)]) or [CpRuCl(PPh₃)₂]
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or benzene)
Procedure:
-
In a flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxybenzyl azide (1.0 equivalent) and phenylacetylene (1.05-1.5 equivalents) in the chosen anhydrous, degassed solvent.
-
Add the ruthenium catalyst (e.g., 1-5 mol% of [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]).
-
Heat the reaction mixture to the desired temperature (e.g., 45°C for [CpRuCl(COD)] in 1,2-dichloroethane or reflux for [CpRuCl(PPh₃)₂] in benzene) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.
Mechanistic Overview and Workflow
The distinct regioselectivity of the copper and ruthenium-catalyzed reactions stems from their different mechanistic pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. Reductive elimination yields the 1,4-disubstituted triazole.[13][14]
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through the formation of a ruthenacycle intermediate via oxidative coupling of the azide and alkyne. Subsequent reductive elimination affords the 1,5-disubstituted triazole.[4][12]
Caption: General workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Conclusion
The choice between copper and ruthenium catalysis for reactions involving 4-methoxybenzyl azide is primarily dictated by the desired triazole regioisomer. CuAAC reactions are generally high-yielding, proceed under mild conditions, and are often tolerant of aqueous environments, making them highly attractive for a broad range of applications. RuAAC, while sometimes requiring more stringent anhydrous and inert conditions, provides exclusive access to the 1,5-disubstituted triazoles, which are inaccessible through the copper-catalyzed route. The provided data and protocols offer a starting point for researchers to select the optimal catalytic system for their specific synthetic goals.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. Ruthenium-catalyzed cycloaddition of aryl azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. jocpr.com [jocpr.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bioclone.net [bioclone.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books [thieme-connect.de]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
A Comparative Guide to Bioconjugation Quantification: Featuring 1-(Azidomethyl)-4-methoxybenzene
For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The degree of conjugation, such as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), directly influences the efficacy, safety, and pharmacokinetic profile of the bioconjugate. This guide provides an objective comparison of common analytical techniques for quantifying bioconjugation, with a special focus on leveraging the chromophoric properties of reagents like 1-(azidomethyl)-4-methoxybenzene.
This guide will delve into the principles, advantages, and limitations of Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the quantification of bioconjugates. Detailed experimental protocols and comparative data are provided to aid in method selection and implementation.
The Role of this compound in Bioconjugation
This compound is a versatile reagent employed in bioorthogonal "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The azide group provides a reactive handle for conjugation to alkyne-modified biomolecules, forming a stable triazole linkage.
A key feature of this reagent is the presence of the p-methoxyphenyl group, which acts as a chromophore. This allows for the direct quantification of the conjugated molecule using UV-Vis spectroscopy, a simple and widely accessible technique. The absorbance of the p-methoxyphenyl group can be used to determine the concentration of the conjugated moiety, which is then used to calculate the degree of conjugation.
Comparative Analysis of Quantification Techniques
The choice of analytical method for quantifying bioconjugation depends on several factors, including the properties of the biomolecule and the conjugated molecule, the desired level of detail, and the available instrumentation.
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Information Provided | Average degree of conjugation (e.g., average DAR).[1] | Average DAR, distribution of different conjugated species, and presence of unconjugated components.[1] | Average DAR, distribution of conjugated species, mass confirmation of conjugates, and identification of conjugation sites.[1] |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the biomolecule and the conjugated molecule.[1] | Separates molecules based on physicochemical properties like hydrophobicity or size. | Measures the mass-to-charge ratio of ionized molecules.[1] |
| Resolution | No separation of different conjugated species.[1] | High resolution of different conjugated species (e.g., DAR 0, 2, 4, 6, 8). | High resolution of different conjugated species and their fragments. |
| Sample Requirement | Relatively low, requires a purified bioconjugate. | Low, may require sample preparation like reduction for some methods. | Very low, can be coupled with chromatography for complex mixtures. |
| Advantages | Simple, rapid, non-destructive, and widely available.[] | Provides information on the distribution of conjugated species and can separate impurities. | Provides precise mass information, high sensitivity, and detailed structural information. |
| Disadvantages | Provides only an average value, can be affected by interfering substances, and requires a distinct chromophore on the conjugated molecule.[] | Can be more time-consuming and complex than UV-Vis, and may require method development. | Requires expensive instrumentation and specialized expertise for data analysis. |
Quantitative Data Presentation
A direct comparison of results from different analytical techniques on the same ADC sample is crucial for method validation. The following table presents a hypothetical comparison of DAR values for a cysteine-linked ADC obtained using different methods.
| ADC Batch | Average DAR by UV-Vis | Average DAR by HIC-HPLC | Average DAR by RP-HPLC (reduced) | Average DAR by Intact MS |
| Batch 1 | 3.8 | 3.9 | 3.9 | 3.9 |
| Batch 2 | 4.1 | 4.2 | 4.1 | 4.2 |
| Batch 3 | 3.5 | 3.6 | 3.6 | 3.6 |
This table illustrates the typical concordance observed between different methods for determining the average DAR. While UV-Vis provides a good estimate, HPLC and MS methods offer greater detail on the distribution of different drug-loaded species.
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These should be considered as starting points and may require optimization for specific bioconjugates.
UV-Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law and the distinct UV-Vis absorbance spectra of the protein and the conjugated molecule (e.g., containing the p-methoxyphenyl group from this compound).[1]
Instrumentation:
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Purified bioconjugate solution
-
Buffer used for bioconjugate dissolution (e.g., PBS, pH 7.4)
Procedure:
-
Determine Molar Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated biomolecule and the free chromophore-containing molecule at two wavelengths: one where the biomolecule primarily absorbs (typically 280 nm for proteins) and the wavelength of maximum absorbance (λmax) of the chromophore.
-
Sample Preparation: Prepare a solution of the purified bioconjugate in a suitable buffer. The concentration should be adjusted to ensure absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the bioconjugate solution at the two selected wavelengths (e.g., 280 nm and the λmax of the chromophore).
-
Calculation: Use the following equations to calculate the concentrations of the biomolecule (P) and the conjugated molecule (D), and subsequently the average degree of conjugation:
-
A₂₈₀ = ε(P, 280) * [P] + ε(D, 280) * [D]
-
Aλₘₐₓ = ε(P, λₘₐₓ) * [P] + ε(D, λₘₐₓ) * [D]
-
Degree of Conjugation = [D] / [P]
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 20 µL of the prepared sample.
-
Chromatographic Separation: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR 0, 2, 4, etc.) and calculate the weighted average DAR.
Reversed-Phase HPLC (RP-HPLC) of Reduced Bioconjugate
RP-HPLC is a powerful technique for analyzing the light and heavy chains of a reduced antibody-based bioconjugate, providing information on the distribution of the conjugated molecule on each chain.
Instrumentation:
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., C4 or C8 with a wide pore size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
Procedure:
-
Sample Reduction: To approximately 50 µg of the ADC sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., from 5% to 65% B over 30 minutes).
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains to calculate the average DAR.
Intact Mass Spectrometry for Precise Mass Determination
Intact mass analysis provides the most accurate determination of the mass of the bioconjugate and the distribution of different conjugated species.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) PNGase F for deglycosylation
Procedure:
-
Sample Preparation (Optional): For glycosylated proteins, treatment with PNGase F can simplify the mass spectrum.
-
LC Separation: Separate the bioconjugate using an appropriate LC method (e.g., SEC or RP-HPLC).
-
Mass Spectrometry: Introduce the eluent into the electrospray ionization (ESI) source of the mass spectrometer. Acquire data in positive ion mode over a relevant m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different bioconjugate species. Calculate the weighted average DAR based on the relative abundance of each species.[3]
Visualizing the Workflows
UV-Vis Spectroscopy Workflow
Caption: Workflow for determining the average degree of bioconjugation using UV-Vis spectroscopy.
HIC-HPLC Workflow
Caption: Workflow for determining DAR distribution and average DAR using HIC-HPLC.
Intact Mass Spectrometry Workflow
Caption: Workflow for precise mass determination and DAR analysis using intact mass spectrometry.
Conclusion
The quantification of bioconjugation is a multifaceted task that requires a thoughtful analytical strategy. UV-Vis spectroscopy, particularly when using chromophoric reagents like this compound, offers a rapid and straightforward method for determining the average degree of conjugation. For a more comprehensive understanding of the bioconjugate's heterogeneity, including the distribution of conjugated species, orthogonal methods such as HPLC and mass spectrometry are indispensable. The selection of the most appropriate method or combination of methods, guided by the principles and protocols outlined in this guide, will enable a thorough characterization of bioconjugates, ensuring their quality, safety, and efficacy.
References
Safety Operating Guide
Proper Disposal of 1-(Azidomethyl)-4-methoxybenzene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 1-(Azidomethyl)-4-methoxybenzene. The following procedures are based on currently available safety data and general best practices for hazardous chemical waste management.
Hazard and Disposal Summary
Proper disposal begins with a clear understanding of the hazards associated with this compound. The following table summarizes key safety and disposal information.
| Parameter | Information | Source |
| Chemical Name | This compound | MSDS |
| Molecular Formula | C8H9N3O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Primary Hazard | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] | [1] |
| Recommended Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] | [1] |
| Disposal Service | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[1] | [1] |
| Contaminated Packaging | Dispose of as unused product.[1] | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for disposal by a licensed contractor.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
For higher-level protection or in case of insufficient ventilation, use a respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143)).[1]
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
Dispose of any items that have come into contact with this compound (e.g., pipette tips, contaminated gloves, weighing paper) as hazardous waste. Place these items in a sealed and labeled container.
-
3. Waste Storage and Labeling:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a thorough risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any hazardous chemical.
References
Personal protective equipment for handling 1-(Azidomethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(Azidomethyl)-4-methoxybenzene (CAS No. 70978-37-9). Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is an organic azide, a class of chemicals known for their potential instability and toxic properties.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical include its potential for violent decomposition when exposed to heat, friction, or shock.[1] It is also harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquids | GHS02 (Flame) | Warning | H241: Heating may cause a fire or explosion |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles (EN 166 compliant) or a full-face shield must be worn to protect against splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling organic compounds. |
| Body Protection | Flame-Retardant Lab Coat | A flame-retardant lab coat should be worn over personal clothing. |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[4] |
| Foot Protection | Closed-Toe Shoes | Leather or other durable, non-permeable closed-toe shoes are required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Experimental Protocol Details:
-
Preparation:
-
Always wear the specified personal protective equipment before entering the designated handling area.
-
All work with this compound must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.
-
Ensure all necessary equipment, including non-metal spatulas and appropriate glassware, is clean, dry, and readily accessible.[1]
-
-
Handling:
-
When weighing and transferring the compound, use gentle motions to avoid creating dust or aerosols.
-
Do not use metal spatulas or other metal utensils, as they can form shock-sensitive metal azides.[1] Plastic or ceramic spatulas are recommended.
-
Avoid using halogenated solvents such as dichloromethane or chloroform as reaction media, as this can lead to the formation of highly unstable di- and tri-azidomethane.[1]
-
-
Post-Handling:
-
After completing the work, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids contaminating skin or personal clothing. Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidents and environmental contamination.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled, sealed, and compatible waste container | Arrange for disposal through a licensed professional waste disposal company. Do not attempt to dispose of it down the drain or with regular laboratory trash.[4] |
| Contaminated Labware (e.g., glassware, spatulas) | Designated, puncture-proof waste container | Rinse with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Sealed, labeled plastic bag | Dispose of as hazardous chemical waste through your institution's environmental health and safety office. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
-
In case of a spill: Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Store at refrigerator temperatures as recommended.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
